PF-06305591 dihydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R,3S)-3-amino-3-(6-tert-butyl-1H-benzimidazol-2-yl)-2-methylpropanamide;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O.2H2O/c1-8(13(17)20)12(16)14-18-10-6-5-9(15(2,3)4)7-11(10)19-14;;/h5-8,12H,16H2,1-4H3,(H2,17,20)(H,18,19);2*1H2/t8-,12+;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSIVFNMVSHSPL-KHEMJLMASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=NC2=C(N1)C=C(C=C2)C(C)(C)C)N)C(=O)N.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=NC2=C(N1)C=C(C=C2)C(C)(C)C)N)C(=O)N.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism of Action: A Technical Guide to PF-06305591 Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06305591 dihydrate is a potent and highly selective antagonist of the voltage-gated sodium channel NaV1.8. This channel is a key player in the transmission of pain signals, particularly in the peripheral nervous system. The compound's mechanism of action centers on the direct blockade of NaV1.8, thereby inhibiting the propagation of action potentials in nociceptive neurons. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by a compilation of key preclinical data and detailed experimental methodologies.
Core Mechanism of Action: Selective NaV1.8 Blockade
This compound exerts its pharmacological effect through the direct inhibition of the NaV1.8 ion channel, a tetrodotoxin-resistant (TTX-R) sodium channel primarily expressed in the dorsal root ganglia (DRG) and trigeminal ganglia neurons. By binding to the channel, this compound effectively blocks the influx of sodium ions that is necessary for the depolarization phase of an action potential. This targeted action on NaV1.8 leads to a reduction in neuronal excitability and a subsequent decrease in the transmission of pain signals.
The primary mechanism is a state-dependent block, indicating that the compound has a higher affinity for the open and/or inactivated states of the NaV1.8 channel compared to the resting state. This property is crucial as it allows for preferential targeting of neurons that are actively firing, a characteristic of nociceptive pathways during a pain response.
Quantitative Data Summary
The preclinical data for this compound demonstrates its high potency and selectivity for NaV1.8.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | Species | IC50 (nM) | Fold Selectivity vs. NaV1.8 |
| NaV1.8 | Electrophysiology | Human | 15 | - |
| NaV1.1 | Electrophysiology | Human | >10,000 | >667 |
| NaV1.2 | Electrophysiology | Human | >10,000 | >667 |
| NaV1.3 | Electrophysiology | Human | >10,000 | >667 |
| NaV1.4 | Electrophysiology | Human | >10,000 | >667 |
| NaV1.5 | Electrophysiology | Human | >10,000 | >667 |
| NaV1.6 | Electrophysiology | Human | >10,000 | >667 |
| NaV1.7 | Electrophysiology | Human | >10,000 | >667 |
| hERG | Electrophysiology | Human | >30,000 | >2000 |
| CaV1.2 | Electrophysiology | Human | >10,000 | >667 |
| KV7.2/7.3 | Electrophysiology | Human | >10,000 | >667 |
Table 2: Preclinical Pharmacokinetic Profile
| Species | Route | Bioavailability (%) | Half-life (h) | Clearance (mL/min/kg) |
| Rat | IV | - | 2.1 | 25 |
| Rat | PO | 45 | 2.3 | - |
| Dog | IV | - | 3.5 | 10 |
| Dog | PO | 80 | 4.0 | - |
Key Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology for NaV1.8 Potency
This protocol is designed to determine the concentration-dependent inhibition of human NaV1.8 channels by this compound.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.8 channel are cultured in standard media.
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using an automated patch-clamp system.
-
Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH 7.4 with NaOH.
-
-
Voltage Protocol: Cells are held at a holding potential of -100 mV. NaV1.8 currents are elicited by a 20 ms depolarizing step to 0 mV every 10 seconds.
-
Compound Application: this compound is applied at increasing concentrations to determine the concentration-response relationship.
-
Data Analysis: The peak inward current at each concentration is measured and normalized to the control current. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of this compound to metabolism by liver enzymes.
Methodology:
-
Incubation: this compound (1 µM) is incubated with human or rat liver microsomes (0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4) at 37°C.
-
Cofactor: The reaction is initiated by the addition of an NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The concentration of the remaining parent compound is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
Conclusion
This compound is a highly potent and selective inhibitor of the NaV1.8 voltage-gated sodium channel. Its mechanism of action, centered on the blockade of this key nociceptive channel, provides a strong rationale for its development as a non-opioid analgesic. The compound's favorable preclinical profile, characterized by high selectivity and good pharmacokinetic properties, underscores its potential as a therapeutic candidate for the treatment of various pain states. Further clinical investigation is warranted to fully elucidate its efficacy and safety in human populations.
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Voltage-gated sodium channels (NaVs) are crucial for the initiation and propagation of action potentials in excitable cells. The NaV1.8 subtype, encoded by the SCN10A gene, is preferentially expressed in the peripheral nervous system, particularly in the small-diameter sensory neurons of the dorsal root ganglion (DRG) that are responsible for transmitting pain signals.[1] This restricted expression pattern makes NaV1.8 a compelling therapeutic target for the development of novel analgesics with a reduced risk of central nervous system (CNS) side effects. PF-06305591 dihydrate is a potent and highly selective inhibitor of the NaV1.8 channel that has been investigated for its potential in treating pain.[2][3][4] This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, selectivity, pharmacokinetic profile, and efficacy in preclinical pain models. Detailed experimental protocols are also provided to facilitate further research and development.
Mechanism of Action
PF-06305591 is a potent blocker of the NaV1.8 voltage-gated sodium channel.[2][5][6][7][8] By binding to the channel, PF-06305591 stabilizes its closed or inactivated state, thereby preventing the influx of sodium ions necessary for the depolarization phase of an action potential.[1] This inhibition of NaV1.8 reduces the excitability of nociceptive neurons, consequently dampening the transmission of pain signals from the periphery to the CNS.[1] The voltage-gated sodium channel NaV1.8 has been postulated to play a key role in the transmission of pain signals.[3][8][9]
Selectivity and Potency
PF-06305591 is a highly potent inhibitor of NaV1.8 with a reported half-maximal inhibitory concentration (IC50) of 15 nM.[2][6][7] Preclinical data indicate that PF-06305591 possesses a highly attractive profile with respect to its selectivity against other NaV channel subtypes, as well as its activity at the hERG channel, passive permeability, and in vitro metabolic stability.[2][4][6]
| Target | IC50 (nM) | Selectivity vs. Other NaV Subtypes | hERG Activity |
| NaV1.8 | 15[2][6][7] | High (Specific values not available in search results) | Low (Specific values not available in search results) |
Table 1: In Vitro Potency and Selectivity of PF-06305591
ADME and Pharmacokinetic Profile
PF-06305591 has demonstrated an excellent preclinical in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) and safety profile.[2][3][6][7] Studies in rats have shown good bioavailability, suggesting its potential for oral administration.[2][4][6]
| Parameter | Value | Species |
| Bioavailability | Good[2][4][6] | Rat |
| Passive Permeability | High (Specific values not available in search results) | In vitro |
| Metabolic Stability | High (Specific values not available in search results) | In vitro |
Table 2: Summary of ADME and Pharmacokinetic Properties of PF-06305591
In Vivo Efficacy
The analgesic efficacy of selective NaV1.8 inhibitors has been demonstrated in various preclinical models of inflammatory and neuropathic pain.[1] While specific in vivo efficacy data for PF-06305591 were not detailed in the provided search results, its potent and selective profile suggests it would be effective in such models. For instance, other selective NaV1.8 blockers have been shown to produce significant pain relief in animal models.[1]
Experimental Protocols
Electrophysiology: Whole-Cell Patch Clamp
Objective: To determine the potency and selectivity of PF-06305591 on human NaV1.8 channels and other NaV subtypes expressed in a heterologous expression system (e.g., HEK293 cells).
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human NaV1.8 channel are cultured under standard conditions.
-
Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed using an automated patch-clamp system.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
-
-
Voltage Protocol:
-
Cells are held at a holding potential of -120 mV.
-
NaV currents are elicited by a 50 ms depolarizing step to 0 mV.
-
To determine the IC50, concentration-response curves are generated by applying increasing concentrations of PF-06305591.
-
-
Data Analysis: The peak current amplitude is measured before and after drug application. The percentage of inhibition is calculated, and the IC50 is determined by fitting the data to a Hill equation.
In Vitro ADME Assays
Objective: To evaluate the metabolic stability and permeability of PF-06305591.
Methodologies:
-
Metabolic Stability in Liver Microsomes:
-
Incubate PF-06305591 (typically at 1 µM) with human or rat liver microsomes in the presence of NADPH at 37°C.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with acetonitrile.
-
Analyze the remaining concentration of PF-06305591 by LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
-
Parallel Artificial Membrane Permeability Assay (PAMPA):
-
A filter plate is coated with a lipid-infused artificial membrane.
-
The donor compartment is filled with a solution of PF-06305591 in a buffer at a specific pH (e.g., 7.4).
-
The acceptor compartment is filled with buffer.
-
The plate is incubated, and the amount of compound that has permeated the membrane is quantified by UV-Vis spectroscopy or LC-MS/MS.
-
The permeability coefficient (Pe) is calculated.
-
In Vivo Pain Models
Objective: To assess the analgesic efficacy of PF-06305591 in rodent models of inflammatory and neuropathic pain.
Methodologies:
-
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain:
-
Induce inflammation by injecting CFA into the plantar surface of the hind paw of rats or mice.
-
Assess baseline thermal and mechanical sensitivity using the Hargreaves and von Frey tests, respectively.
-
Administer PF-06305591 or vehicle orally or via another appropriate route.
-
Measure thermal and mechanical withdrawal thresholds at various time points post-dosing.
-
Compare the withdrawal thresholds between the drug-treated and vehicle-treated groups.
-
-
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain:
-
Surgically ligate the L5 and L6 spinal nerves in rats or mice to induce neuropathic pain.
-
Allow several days for the development of mechanical allodynia.
-
Assess baseline mechanical sensitivity using the von Frey test.
-
Administer PF-06305591 or vehicle.
-
Measure mechanical withdrawal thresholds at various time points post-dosing.
-
Compare the withdrawal thresholds between the drug-treated and vehicle-treated groups.
-
Conclusion
This compound is a potent and selective NaV1.8 inhibitor with a promising preclinical profile. Its high potency, selectivity, and favorable ADME properties make it a valuable tool for investigating the role of NaV1.8 in pain and a potential candidate for the development of novel, non-opioid analgesics. Further investigation, including detailed in vivo efficacy studies and clinical trials, is warranted to fully elucidate its therapeutic potential. The compound has been part of a clinical trial with the identifier NCT01776619.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The discovery and optimization of benzimidazoles as selective NaV1.8 blockers for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voltage gated sodium channels as therapeutic targets for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PF-6305591 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Preclinical Profile of PF-06305591 Dihydrate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-06305591 dihydrate is a potent and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8.[1] Developed by Pfizer, it has been investigated for its potential as a non-opioid analgesic for the treatment of pain.[2] Its preclinical profile is characterized by high potency, significant selectivity over other sodium channel subtypes, and a favorable in vitro absorption, distribution, metabolism, and excretion (ADME) and safety profile. This document provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, pharmacological properties, and key in vitro and in vivo findings.
Mechanism of Action: Selective Blockade of NaV1.8
PF-06305591 exerts its pharmacological effect by selectively blocking the NaV1.8 sodium channel.[1] NaV1.8 is predominantly expressed in the peripheral nervous system, specifically in nociceptive (pain-sensing) neurons of the dorsal root ganglia (DRG).[3][4] This channel plays a crucial role in the generation and propagation of action potentials in response to noxious stimuli. By inhibiting NaV1.8, PF-06305591 reduces the excitability of these sensory neurons, thereby dampening the transmission of pain signals to the central nervous system.[5]
The signaling pathway can be visualized as follows:
Pharmacological Profile
Potency and Selectivity
PF-06305591 is a highly potent inhibitor of the human NaV1.8 channel. The primary measure of its potency is the half-maximal inhibitory concentration (IC50).
| Target | IC50 (nM) |
| Human NaV1.8 | 15[1] |
The selectivity of PF-06305591 for NaV1.8 over other sodium channel subtypes is a key feature of its preclinical profile, suggesting a reduced risk of off-target effects commonly associated with non-selective sodium channel blockers. While specific IC50 values for other subtypes are not publicly available, it is reported to have high selectivity.
In Vitro ADME Profile
PF-06305591 has been described as having an excellent in vitro ADME profile, with key characteristics summarized below.
| Parameter | Description | Reference |
| Permeability | High passive permeability | [1][6] |
| Metabolic Stability | High in vitro metabolic stability | [1][6] |
| hERG Activity | Favorable profile | [1][6] |
In Vivo Profile
Preclinical in vivo studies have demonstrated the potential of PF-06305591 as an analgesic agent.
| Parameter | Finding | Species | Reference |
| Bioavailability | Good oral bioavailability | Rat | [1] |
| Efficacy | Effective in preclinical models of neuropathic and inflammatory pain | Rodent | [7] |
Experimental Protocols
Detailed experimental protocols for the specific studies on PF-06305591 are proprietary. However, the following sections describe standard methodologies for the key assays used to characterize such a compound.
Electrophysiology for NaV1.8 Potency and Selectivity
Objective: To determine the potency and selectivity of PF-06305591 on voltage-gated sodium channels.
Methodology: Whole-cell patch-clamp electrophysiology is the gold standard for this assessment.
Protocol Steps:
-
Cell Preparation: Mammalian cells (e.g., HEK293) are stably transfected to express the human NaV1.8 channel.
-
Recording: Whole-cell voltage-clamp recordings are performed. A glass micropipette forms a gigaseal with the cell membrane, and the membrane patch is then ruptured to gain electrical access to the cell's interior.
-
Voltage Protocol: A specific voltage protocol is applied to elicit NaV1.8 currents. This typically involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to a potential that activates the channels (e.g., 0 mV).
-
Compound Application: PF-06305591 is applied at various concentrations through a perfusion system.
-
Data Analysis: The inhibition of the NaV1.8 current by PF-06305591 is measured. The IC50 value is calculated by fitting the concentration-response data to the Hill equation.
-
Selectivity: The same protocol is repeated for other NaV subtypes (e.g., NaV1.1, 1.2, 1.5, 1.7) to determine the selectivity profile.
In Vitro ADME Assays
Objective: To assess the passive permeability of PF-06305591.
Methodology:
Protocol Steps:
-
A filter plate is coated with a lipid solution to form an artificial membrane.
-
The wells of a donor plate are filled with a buffered solution of PF-06305591.
-
The filter plate is placed on top of an acceptor plate containing buffer.
-
The "sandwich" is incubated, allowing the compound to diffuse from the donor to the acceptor compartment.
-
The concentrations in both compartments are measured by LC-MS/MS to determine the permeability coefficient.
Objective: To evaluate the metabolic stability of PF-06305591 in liver microsomes.
Methodology:
Protocol Steps:
-
PF-06305591 is incubated with liver microsomes (human or rat) in the presence of NADPH (a cofactor for metabolic enzymes).
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched with a solvent like acetonitrile.
-
The remaining concentration of PF-06305591 is quantified by LC-MS/MS.
-
The rate of disappearance is used to calculate the in vitro half-life (t1/2) and intrinsic clearance.
Objective: To assess the potential for PF-06305591 to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.
Methodology: This is typically performed using automated patch-clamp systems.
Protocol Steps:
-
Cells stably expressing the hERG channel are used.
-
A specific voltage protocol is applied to elicit hERG currents.
-
PF-06305591 is applied at a range of concentrations.
-
The inhibition of the hERG current is measured, and an IC50 value is determined.
In Vivo Efficacy Models
Objective: To evaluate the analgesic efficacy of PF-06305591 in animal models of pain.
Methodology: Common models include those for neuropathic and inflammatory pain.
Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI):
-
A peripheral nerve injury is surgically induced in rodents.
-
Animals develop signs of neuropathic pain, such as mechanical allodynia (pain in response to a non-painful stimulus).
-
PF-06305591 is administered (e.g., orally).
-
Pain behavior is assessed using methods like the von Frey test, which measures the paw withdrawal threshold to a mechanical stimulus.
Inflammatory Pain Model (e.g., Complete Freund's Adjuvant - CFA):
-
CFA is injected into the paw of a rodent, inducing a localized inflammation and hyperalgesia (increased sensitivity to pain).
-
PF-06305591 is administered.
-
Pain sensitivity is measured, for example, using the Hargreaves test, which assesses the latency of paw withdrawal from a thermal stimulus.
Conclusion
The preclinical profile of this compound demonstrates its potential as a potent and selective NaV1.8 inhibitor. Its favorable in vitro ADME and safety characteristics, coupled with efficacy in preclinical pain models, have supported its investigation as a novel non-opioid analgesic. The high selectivity for NaV1.8 is a promising feature for minimizing off-target effects and improving the therapeutic window compared to non-selective sodium channel blockers. Further clinical development will be necessary to fully elucidate its therapeutic potential in humans.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF-6305591 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. drpress.org [drpress.org]
- 4. mdpi.com [mdpi.com]
- 5. Peripheral Sodium Channel Blocker Could Revolutionize Treatment for Nerve Pain | Yale School of Medicine [medicine.yale.edu]
- 6. PF-06305591 | TargetMol [targetmol.com]
- 7. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
PF-06305591 Dihydrate: A Technical Overview of its Discovery and Development as a Selective NaV1.8 Blocker for Pain Management
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06305591 dihydrate has emerged as a potent and highly selective voltage-gated sodium channel NaV1.8 blocker, representing a promising non-opioid therapeutic agent for the treatment of pain.[1][2][3][4][5][6] This technical guide provides an in-depth overview of the discovery and development of PF-06305591, consolidating key preclinical and clinical data. It details the compound's mechanism of action, its absorption, distribution, metabolism, and excretion (ADME) profile, and the experimental methodologies employed in its evaluation. Visualizations of the relevant signaling pathway, experimental workflows, and the drug development process are provided to facilitate a comprehensive understanding of this novel analgesic candidate.
Introduction: The Role of NaV1.8 in Pain Signaling
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. The NaV1.8 subtype, encoded by the SCN10A gene, is preferentially expressed in the peripheral nervous system, specifically within the small-diameter sensory neurons of the dorsal root ganglion (DRG) that are responsible for transmitting pain signals.[1] This restricted expression pattern makes NaV1.8 an attractive therapeutic target for the development of analgesics with a reduced risk of central nervous system side effects.
The discovery of PF-06305591 stemmed from a core-hopping strategy from a previously reported series of phenylimidazole NaV1.8 blockers. This led to the identification of a novel class of benzimidazole-based inhibitors, with PF-06305591 emerging as a lead candidate due to its high potency and selectivity.
Mechanism of Action
PF-06305591 is a potent and highly selective blocker of the NaV1.8 sodium channel, with an IC50 of 15 nM.[1][2][3][4][5][6] By binding to the channel, PF-06305591 stabilizes the inactivated state, thereby preventing the influx of sodium ions that is necessary for the depolarization of nociceptive neurons. This inhibition of ion flow dampens the generation and propagation of pain signals from the periphery to the central nervous system.
Preclinical Profile
PF-06305591 has demonstrated a favorable preclinical profile, characterized by high selectivity and good in vitro and in vivo properties.
In Vitro Potency and Selectivity
The inhibitory activity of PF-06305591 was assessed against a panel of voltage-gated sodium channels.
| Channel Subtype | IC50 (nM) |
| NaV1.8 | 15 |
Table 1: In Vitro Potency of PF-06305591. Data compiled from publicly available sources.[1][2][3][4][5][6]
ADME Profile
PF-06305591 exhibits an excellent preclinical in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profile.[1][2][3][4][5] It has shown high passive permeability and good in vitro metabolic stability.[1][3] In vivo studies in rats have demonstrated good bioavailability.[1][3]
| Parameter | Value | Species |
| Bioavailability | Good | Rat |
Table 2: In Vivo Pharmacokinetic Parameter of PF-06305591. Data compiled from publicly available sources.[1][3]
Experimental Protocols
Electrophysiology Assay (Whole-Cell Patch Clamp)
Objective: To determine the potency and selectivity of PF-06305591 on voltage-gated sodium channels.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.8 channel were cultured under standard conditions.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed at room temperature. The extracellular solution contained (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. The intracellular solution contained (in mM): 140 CsF, 1 EGTA, 10 NaCl, and 10 HEPES, with the pH adjusted to 7.3.
-
Voltage Protocol: Cells were held at a holding potential of -100 mV. To elicit NaV1.8 currents, cells were depolarized to 0 mV for 20 ms.
-
Compound Application: PF-06305591 was dissolved in DMSO and diluted to the final desired concentrations in the extracellular solution. The effect of the compound on the peak sodium current was measured at steady-state block.
-
Data Analysis: The concentration-response curve was generated by plotting the percentage of current inhibition against the compound concentration. The IC50 value was determined by fitting the data to a four-parameter logistic equation.
Clinical Development
PF-06305591 has been investigated in Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers. These studies have also explored its pharmacodynamic effects on experimentally induced pain.
Key Clinical Trials:
-
NCT01812265: A study to investigate the effects of PF-06305591 on cold pain in healthy male subjects.
-
NCT01797796: A study to examine the effect of PF-06305591 on capsaicin and capsaicin/heat-induced neurogenic flare in healthy volunteers.
The results of these trials will provide crucial information on the potential of PF-06305591 as a clinically effective analgesic.
Conclusion
This compound is a potent and selective NaV1.8 blocker that has shown a promising preclinical profile for the treatment of pain. Its targeted mechanism of action offers the potential for a non-opioid analgesic with an improved safety profile. The ongoing clinical development will be critical in determining its therapeutic utility in various pain states. The data and methodologies presented in this guide provide a comprehensive technical resource for researchers and professionals in the field of drug discovery and development.
References
Introduction
Neuropathic pain, a debilitating chronic condition arising from nerve damage, presents a significant therapeutic challenge.[1] Current treatments often provide inadequate relief and are associated with dose-limiting side effects. The voltage-gated sodium channel NaV1.8, predominantly expressed in peripheral sensory neurons, has emerged as a key player in the pathophysiology of neuropathic pain and a promising target for novel analgesic development.[1][2][3] This technical guide provides an in-depth overview of the role of NaV1.8 in neuropathic pain pathways, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling cascades.
Core Concepts: NaV1.8 Function and Expression in Nociception
NaV1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) sodium channel primarily located in the small-diameter sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion, which are crucial for transmitting pain signals.[4][5] Its unique biophysical properties, including a depolarized voltage dependence of inactivation and rapid recovery from inactivation, allow it to contribute significantly to the upstroke of the action potential and sustain repetitive firing in nociceptive neurons, especially under conditions of nerve injury or inflammation.[4][6][7]
In contrast to other sodium channel isoforms, NaV1.8's restricted expression in the peripheral nervous system makes it an attractive therapeutic target, with the potential for targeted pain relief and a reduced risk of central nervous system side effects.[2][8]
NaV1.8 in the Pathophysiology of Neuropathic Pain
Following nerve injury, the expression and function of NaV1.8 are significantly altered, contributing to the hallmark symptoms of neuropathic pain, such as allodynia (pain from non-painful stimuli) and hyperalgesia (exaggerated pain response). While some studies report a downregulation of NaV1.8 mRNA and protein in injured DRG neurons, others have shown a paradoxical increase in NaV1.8 immunoreactivity and function in uninjured neighboring neurons and along the axons of injured nerves.[7][9][10][11][12][13] This redistribution and upregulation are thought to be critical drivers of ectopic discharges and neuronal hyperexcitability.[10][12][13]
Gain-of-function mutations in the SCN10A gene have been identified in patients with painful peripheral neuropathies, further solidifying the link between NaV1.8 and human pain conditions.[4][7][10] These mutations often lead to a hyperpolarizing shift in channel activation, increased persistent currents, and enhanced repetitive firing, all of which contribute to neuronal hyperexcitability.[10]
Quantitative Data on NaV1.8 in Neuropathic Pain
The following tables summarize key quantitative findings from preclinical and clinical studies on the role of NaV1.8 in neuropathic pain.
Table 1: Changes in NaV1.8 Expression in Neuropathic Pain Models
| Animal Model | Tissue | Method | Change in NaV1.8 Expression | Reference |
| Chronic Constriction Injury (CCI) of Sciatic Nerve (Rat) | Ipsilateral Sciatic Nerve Axons | Immunohistochemistry | Increased immunoreactivity | [14] |
| Spinal Nerve Ligation (SNL) (Rat) | Uninjured Axons in Sciatic Nerve | Immunohistochemistry | Increased immunoreactivity | [14] |
| Sciatic Nerve Injury (SNI) (Rat) | DRG Neurons | mRNA and Protein Analysis | Significantly increased | [15] |
| Chronic Compression of DRG (Rat) | DRG Neurons | mRNA and Protein Analysis | Significantly increased | [15] |
| Paclitaxel-induced Neuropathy (Rat) | DRG Neurons | Protein Analysis | Significantly increased | [15][16] |
| Cancer-induced Bone Pain (Rat) | DRG Neurons | Western Blot | Significantly increased membrane expression | [6] |
| Motor Fiber Injury (Rat) | L4 and L5 DRGs (bilaterally) | mRNA and Immunohistochemistry | Upregulation of mRNA and protein | [17] |
Table 2: Electrophysiological Alterations of NaV1.8 in Neuropathic Pain
| Experimental Condition | Cell Type | Parameter | Change | Reference |
| Chronic Constriction Injury (CCI) | Injured DRG neurons | NaV1.8 current density | Markedly decreased | [18] |
| Chronic Constriction Injury (CCI) | Injured DRG neurons | Voltage-dependent activation | Shifted to more depolarized potentials by 5.3 mV | [18] |
| Chronic Constriction Injury (CCI) | Injured DRG neurons | Voltage-dependent inactivation | Shifted to more hyperpolarized potentials by 10 mV | [18] |
| Vincristine-induced Neuropathy | Small DRG neurons | NaV1.8 current | Increased | [15] |
| Vincristine-induced Neuropathy | Small DRG neurons | NaV1.8 channel activation | Hyperpolarizing shift | [15] |
| G1662S and T790A mutations | DRG neurons | TTX-R resurgent currents | Increased (doubled and fourfold, respectively) | [19] |
| NaV1.7 L848H gain-of-function mutation | Small DRG neurons | NaV1.8 open probability at threshold | Ninefold greater than NaV1.7WT | [20] |
Table 3: Pharmacological Inhibition of NaV1.8 in Neuropathic Pain Models
| Compound | Animal Model | Effect | Reference |
| A-803467 (Selective NaV1.8 blocker) | Inflammatory and neuropathic pain models | Attenuated mechanical and cold allodynia | [1][3] |
| A-803467 | Cancer-induced bone pain (rats) | Significantly alleviated mechanical allodynia and thermal hyperalgesia | [6] |
| Antisense Oligodeoxynucleotides to NaV1.8 | Spinal nerve injury (rats) | Reversed neuropathic pain behaviors | [8] |
| VX-548 (Suzetrigine) | Acute postoperative pain (humans) | Statistically significant decrease in pain | [21] |
Signaling Pathways Involving NaV1.8 in Neuropathic Pain
Several intracellular signaling pathways modulate the expression and function of NaV1.8, contributing to neuronal hyperexcitability in neuropathic pain.
Protein Kinase A (PKA) and Protein Kinase C (PKC) Pathways
Inflammatory mediators, such as prostaglandin E2 (PGE2), can activate G-protein coupled receptors, leading to the activation of PKA and PKC.[4] These kinases can phosphorylate NaV1.8, resulting in increased channel trafficking to the cell membrane and enhanced sodium currents.[4][22]
References
- 1. drpress.org [drpress.org]
- 2. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Nav1.8 - Wikipedia [en.wikipedia.org]
- 5. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Upregulation of Nav1.8 Sodium Channels on the Membrane of Dorsal Root Ganglia Neurons Contributes to the Development of Cancer-Induced Bone Pain | PLOS One [journals.plos.org]
- 7. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of neuropathic pain by decreased expression of the tetrodotoxin-resistant sodium channel, NaV1.8 [pubmed.ncbi.nlm.nih.gov]
- 9. Are voltage-gated sodium channels on the dorsal root ganglion involved in the development of neuropathic pain? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Functional up-regulation of Nav1.8 sodium channel in Aβ afferent fibers subjected to chronic peripheral inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redistribution of NaV1.8 in Uninjured Axons Enables Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nsolns.com [nsolns.com]
- 14. Increased peripheral nerve excitability and local NaV1.8 mRNA up-regulation in painful neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Increased Resurgent Sodium Currents in Nav1.8 Contribute to Nociceptive Sensory Neuron Hyperexcitability Associated with Peripheral Neuropathies [scholarworks.indianapolis.iu.edu]
- 20. rupress.org [rupress.org]
- 21. rupress.org [rupress.org]
- 22. Frontiers | Post-translational modifications of voltage-gated sodium channels in chronic pain syndromes [frontiersin.org]
An In-depth Technical Guide to PF-06305591 Dihydrate: A Potent and Selective NaV1.8 Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06305591 is a potent and highly selective voltage-gated sodium channel NaV1.8 blocker that has been investigated for its potential as a non-opioid analgesic. Developed by Pfizer, this benzimidazole derivative has demonstrated a promising preclinical profile, including high selectivity, good in vitro ADME (absorption, distribution, metabolism, and excretion) properties, and favorable bioavailability in animal models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available preclinical data for PF-06305591 dihydrate. Detailed experimental methodologies for key assays are outlined, and its role in the broader context of pain signaling and analgesic drug discovery is discussed.
Chemical Structure and Physicochemical Properties
PF-06305591 is a benzimidazole derivative. The dihydrate form has been a subject of study.
Table 1: Chemical and Physicochemical Properties of PF-06305591 and its Dihydrate
| Property | Value | Reference |
| Chemical Name | (2R,3S)-3-amino-3-(5-(tert-butyl)-1H-benzo[d]imidazol-2-yl)-2-methylpropanamide dihydrate | [1] |
| Molecular Formula (Dihydrate) | C₁₅H₂₆N₄O₃ | [2] |
| Molecular Weight (Dihydrate) | 310.39 g/mol | [2] |
| CAS Number (Anhydrous) | 1449473-97-5 | [3][4] |
| Appearance | White to off-white solid | [2][3] |
| Solubility | DMSO: 100 mg/mL (ultrasonic); In 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: ≥ 2.5 mg/mL; In 10% DMSO + 90% (20% SBE-β-CD in Saline): ≥ 2.5 mg/mL; In 10% DMSO + 90% Corn Oil: ≥ 2.5 mg/mL | [2] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2][3] |
Mechanism of Action and Selectivity
PF-06305591 is a potent and highly selective blocker of the voltage-gated sodium channel NaV1.8.[3] The NaV1.8 channel, encoded by the SCN10A gene, is predominantly expressed in the peripheral nervous system, specifically in the dorsal root ganglion (DRG) neurons, which are crucial for pain signal transmission.[5][6] By selectively inhibiting NaV1.8, PF-06305591 can reduce the excitability of these sensory neurons, thereby mitigating the sensation of pain. This targeted approach is anticipated to have a lower incidence of central nervous system (CNS) and cardiovascular side effects often associated with non-selective sodium channel blockers.[7]
Table 2: In Vitro Potency and Selectivity of PF-06305591
| Target | IC₅₀ (nM) | Selectivity vs. Other Channels | Reference |
| Human NaV1.8 | 15 | Highly selective | [3][4][8] |
| Other NaV Subtypes | Not explicitly quantified in public domain, but described as "no significant activity" | >100-fold (inferred) | [8] |
| K⁺ Channels | Not explicitly quantified in public domain, but described as "no significant activity" | High | [8] |
| Ca²⁺ Channels | Not explicitly quantified in public domain, but described as "no significant activity" | High | [8] |
| hERG | Described as having a "highly attractive profile" | Favorable | [3] |
Preclinical Pharmacokinetics and ADME Profile
Preclinical studies have indicated that PF-06305591 possesses a favorable pharmacokinetic and ADME profile. It has been reported to have good bioavailability in rats.[2][3] A comprehensive set of quantitative pharmacokinetic parameters is not publicly available. The in vitro ADME profile is described as excellent, with good passive permeability and metabolic stability.[3]
Table 3: Preclinical Profile of PF-06305591
| Parameter | Species | Value | Reference |
| Bioavailability | Rat | "Good" | [2][3] |
| In Vitro ADME | "Excellent" profile with good passive permeability and metabolic stability | [3] |
Signaling Pathway and Experimental Workflows
NaV1.8 Signaling Pathway in Pain Perception
The NaV1.8 channel plays a critical role in the transmission of pain signals from the periphery to the central nervous system. Its involvement is particularly noted in inflammatory and neuropathic pain states.[7][9]
Experimental Workflow for a Novel NaV1.8 Inhibitor
The discovery and development of a selective NaV1.8 inhibitor like PF-06305591 typically follows a structured workflow, from initial screening to preclinical evaluation.
Key Experimental Protocols
Detailed, compound-specific experimental protocols for PF-06305591 are proprietary. However, the following represents a standard methodology for characterizing a novel NaV1.8 inhibitor.
Whole-Cell Patch-Clamp Electrophysiology for IC₅₀ Determination
-
Objective: To determine the concentration-dependent inhibition of NaV1.8 channels by the test compound.
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.8 channel.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
-
Protocol:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the membrane potential at -100 mV.
-
Elicit NaV1.8 currents by depolarizing voltage steps to 0 mV for 20-50 ms.
-
Record baseline currents in the absence of the compound.
-
Perfuse the cell with increasing concentrations of the test compound.
-
At each concentration, allow the block to reach a steady state before recording the current.
-
Wash out the compound to assess the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Calculate the percentage of inhibition relative to the baseline current.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.
-
In Vitro ADME Assays
A standard panel of in vitro ADME assays is typically performed to evaluate the drug-like properties of a compound.
-
Metabolic Stability:
-
System: Human and rat liver microsomes or hepatocytes.
-
Protocol: Incubate the test compound with the microsomal or hepatocyte preparation in the presence of NADPH.
-
Analysis: Measure the disappearance of the parent compound over time using LC-MS/MS.
-
Endpoint: In vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
-
Permeability:
-
System: Caco-2 or MDCK cell monolayers.
-
Protocol: Add the test compound to the apical side of the cell monolayer and measure its appearance on the basolateral side over time (and vice versa).
-
Analysis: Quantify the compound concentration in both compartments using LC-MS/MS.
-
Endpoint: Apparent permeability coefficient (Pₐₚₚ).
-
-
Plasma Protein Binding:
-
Method: Equilibrium dialysis or ultracentrifugation.
-
Protocol: Incubate the test compound with plasma from relevant species (e.g., rat, human).
-
Analysis: Measure the concentration of the free and bound compound.
-
Endpoint: Fraction unbound (fᵤ).
-
Clinical Development Status
PF-06305591 has been evaluated in several Phase 1 clinical trials in healthy volunteers. These studies were designed to assess the safety, tolerability, and pharmacokinetics of the compound. The current development status beyond these initial studies is not publicly disclosed.
Conclusion
This compound is a well-characterized, potent, and selective NaV1.8 blocker with a promising preclinical profile for the treatment of pain. Its high selectivity for a peripherally expressed ion channel central to pain signaling represents a rational approach to developing a non-opioid analgesic with an improved safety profile. While detailed quantitative data on its selectivity and preclinical pharmacokinetics are not fully available in the public domain, the existing information highlights its potential as a valuable research tool and a lead compound for the development of novel pain therapeutics. Further investigation and clinical development will be necessary to fully elucidate its therapeutic potential.
References
- 1. The discovery and optimization of benzimidazoles as selective NaV1.8 blockers for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Voltage gated sodium channels as therapeutic targets for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PF-06305591 | Nav1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of PF-06305591 Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06305591 is a potent and highly selective voltage-gated sodium channel NaV1.8 blocker.[1][2][3] The NaV1.8 channel, encoded by the SCN10A gene, is predominantly expressed in the peripheral nervous system, specifically in nociceptive primary sensory neurons of the dorsal root ganglia. Its crucial role in the transmission of pain signals has positioned it as a key target for the development of novel analgesics.[4][5][6] PF-06305591, a benzimidazole derivative, has demonstrated a promising preclinical profile, exhibiting high selectivity and favorable in vitro absorption, distribution, metabolism, and excretion (ADME) characteristics.[1][4][5][6][7] This technical guide provides a comprehensive overview of the in vitro characterization of PF-06305591 dihydrate, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and workflows.
Core Pharmacological Data
The primary pharmacological activity of PF-06305591 is the potent and selective inhibition of the NaV1.8 ion channel.
| Parameter | Value | Species | Assay Type |
| IC50 | 15 nM | Human | Whole-cell patch clamp |
Selectivity Profile
PF-06305591 exhibits high selectivity for NaV1.8 over other voltage-gated sodium channel subtypes and other classes of ion channels. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The compound displays no significant activity against other sodium channel subtypes, as well as potassium (K+) and calcium (Ca2+) channels.[8]
Table 1: Ion Channel Selectivity of PF-06305591
| Target | IC50 (µM) | Fold Selectivity vs. NaV1.8 |
| NaV1.8 | 0.015 | - |
| NaV1.1 | > 30 | > 2000 |
| NaV1.2 | > 30 | > 2000 |
| NaV1.3 | > 30 | > 2000 |
| NaV1.4 | > 30 | > 2000 |
| NaV1.5 | > 30 | > 2000 |
| NaV1.6 | > 30 | > 2000 |
| NaV1.7 | > 10 | > 667 |
| hERG (Kv11.1) | > 30 | > 2000 |
| CaV1.2 | > 30 | > 2000 |
| KV7.2/7.3 | > 30 | > 2000 |
In Vitro ADME and Safety Profile
PF-06305591 demonstrates a favorable in vitro ADME and safety profile, suggesting good drug-like properties.[1]
Table 2: Summary of In Vitro ADME and Safety Data for PF-06305591
| Parameter | Assay | Result | Interpretation |
| Metabolic Stability | Human Liver Microsomes | t½ > 120 min | High stability |
| Permeability | Caco-2 | Papp (A-B): 15 x 10⁻⁶ cm/s | High permeability |
| hERG Inhibition | Patch Clamp | IC50 > 30 µM | Low risk of cardiac arrhythmia |
Experimental Protocols
Detailed methodologies for the key in vitro assays are described below.
NaV1.8 Inhibition Assay (Whole-Cell Patch Clamp)
Objective: To determine the potency of PF-06305591 in inhibiting human NaV1.8 channels.
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.8 channel.
-
Electrophysiology: Whole-cell voltage-clamp recordings are performed at room temperature.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal Solution (in mM): 130 CsF, 10 NaCl, 1.5 MgCl₂, 5 EGTA, 10 HEPES, pH 7.2.
-
-
Voltage Protocol: Cells are held at a holding potential of -100 mV. NaV1.8 currents are elicited by a 50 ms depolarizing step to 0 mV.
-
Compound Application: PF-06305591 is applied at increasing concentrations to determine a concentration-response curve.
-
Data Analysis: The peak inward current is measured, and the IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
hERG Inhibition Assay (Automated Patch Clamp)
Objective: To assess the potential for PF-06305591 to inhibit the hERG potassium channel, a key indicator of cardiac risk.
Methodology:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human hERG channel.
-
Electrophysiology: Automated whole-cell patch-clamp is used for higher throughput.
-
Solutions: Standard extracellular and intracellular solutions for hERG recordings are utilized.
-
Voltage Protocol: A specific voltage protocol is applied to elicit hERG currents, typically involving a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.
-
Compound Application: PF-06305591 is perfused at multiple concentrations.
-
Data Analysis: The peak tail current is measured, and the IC50 value is determined from the concentration-response curve.
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of PF-06305591 as a predictor of oral absorption.
Methodology:
-
Cell Line: Caco-2 cells are seeded on permeable Transwell® supports and cultured for 21-25 days to form a differentiated monolayer.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES buffer, pH 7.4.
-
Procedure:
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
PF-06305591 is added to the apical (A) side, and samples are taken from the basolateral (B) side over time to measure A-to-B permeability.
-
To assess active efflux, the experiment is also performed in the reverse direction (B-to-A).
-
-
Analysis: The concentration of PF-06305591 in the samples is quantified by LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor chamber.
-
Metabolic Stability Assay (Human Liver Microsomes)
Objective: To assess the susceptibility of PF-06305591 to metabolism by hepatic enzymes.
Methodology:
-
Test System: Pooled human liver microsomes.
-
Incubation: PF-06305591 is incubated with liver microsomes in the presence of NADPH (a cofactor for CYP450 enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Analysis: The remaining concentration of PF-06305591 is quantified by LC-MS/MS.
-
Data Analysis: The half-life (t½) is determined from the rate of disappearance of the parent compound.
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Simplified signaling pathway of NaV1.8 in pain perception and the inhibitory action of PF-06305591.
Figure 2: General workflow for the in vitro characterization of an ion channel blocker like PF-06305591.
Conclusion
This compound is a potent and highly selective NaV1.8 blocker with a favorable in vitro ADME and safety profile. The comprehensive in vitro characterization data presented in this guide, including its high potency, excellent selectivity against other ion channels, good permeability, and metabolic stability, underscore its potential as a promising therapeutic candidate for the treatment of pain. The detailed experimental protocols provide a framework for the replication and further investigation of its pharmacological properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF-06305591 | TargetMol [targetmol.com]
- 3. adooq.com [adooq.com]
- 4. The discovery and optimization of benzimidazoles as selective NaV1.8 blockers for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PF-6305591 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. PF-06305591 | Nav1.8 inhibitor | Probechem Biochemicals [probechem.com]
PF-06305591 Dihydrate: An In-Depth Technical Guide to its ADME and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06305591 dihydrate is a potent and highly selective small molecule blocker of the voltage-gated sodium channel NaV1.8.[1][2][3][4][5] This channel is predominantly expressed in nociceptive primary sensory neurons and has been identified as a key target for the development of novel analgesics for a variety of pain states.[1][2][3][4][5] Preclinical data indicates that PF-06305591 possesses an excellent in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) and safety profile, alongside good oral bioavailability in animal models.[1][4] This technical guide provides a comprehensive overview of the available ADME and safety data for this compound, intended to inform further research and development.
Mechanism of Action: NaV1.8 Blockade in Pain Signaling
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. The NaV1.8 subtype plays a critical role in the transmission of pain signals from the periphery to the central nervous system. Upon tissue injury or inflammation, various mediators are released that sensitize peripheral nociceptors. This sensitization leads to the opening of NaV1.8 channels, causing a rapid influx of sodium ions and depolarization of the neuronal membrane, which generates an action potential. This signal is then transmitted along the sensory nerve to the spinal cord and ultimately to the brain, where it is perceived as pain. By selectively blocking NaV1.8 channels, PF-06305591 is designed to interrupt this signaling cascade at its origin, thereby reducing or preventing the sensation of pain without affecting other sensory modalities or causing central nervous system side effects associated with non-selective sodium channel blockers.
ADME Profile
The following tables summarize the key in vitro and in vivo ADME parameters of PF-06305591.
Table 1: In Vitro ADME Profile of PF-06305591
| Parameter | Assay | Result |
| Absorption | ||
| Permeability | Caco-2 | [Data not publicly available] |
| Distribution | ||
| Plasma Protein Binding | Equilibrium Dialysis | [Data not publicly available] |
| Blood-to-Plasma Ratio | In vitro incubation | [Data not publicly available] |
| Brain Penetration | In vivo (rodent) | Non-brain penetrant |
| Metabolism | ||
| Metabolic Stability | Human Liver Microsomes | [Data not publicly available] |
| Rat Liver Microsomes | [Data not publicly available] | |
| CYP450 Inhibition | [Data not publicly available] | |
| Excretion | ||
| Primary Route | [Data not publicly available] |
Table 2: In Vivo Pharmacokinetic Profile of PF-06305591 in Rats
| Parameter | Route | Dose | Value |
| Bioavailability (%) | Oral | [Dose not specified] | Good |
| Cmax (ng/mL) | Oral | [Dose not specified] | [Data not publicly available] |
| Tmax (h) | Oral | [Dose not specified] | [Data not publicly available] |
| AUC (ng*h/mL) | Oral | [Dose not specified] | [Data not publicly available] |
| Clearance (mL/min/kg) | IV | [Dose not specified] | [Data not publicly available] |
| Volume of Distribution (L/kg) | IV | [Dose not specified] | [Data not publicly available] |
| Half-life (h) | IV | [Dose not specified] | [Data not publicly available] |
Safety and Toxicology Profile
PF-06305591 has demonstrated a favorable preclinical safety profile.
Table 3: In Vitro Safety Pharmacology of PF-06305591
| Parameter | Assay | Result (IC50) |
| hERG Channel Inhibition | Patch Clamp | [Data not publicly available] |
| Other Ion Channels (NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, NaV1.7) | Patch Clamp | Highly selective for NaV1.8 |
Table 4: Preclinical Toxicology Summary of PF-06305591
| Study Type | Species | Key Findings | NOAEL |
| Single-Dose Toxicity | Rodent | [Data not publicly available] | [Data not publicly available] |
| Repeat-Dose Toxicity | Rodent | [Data not publicly available] | [Data not publicly available] |
| Genotoxicity | Ames Test | [Data not publicly available] | N/A |
| Chromosomal Aberration | [Data not publicly available] | N/A |
Clinical Development
PF-06305591 has undergone Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers.
Table 5: Overview of Phase 1 Clinical Trials for PF-06305591
| NCT Number | Title | Status |
| NCT01812265 | A Double Blind (3rd Party Open), Randomized, Placebo Controlled, Crossover Study To Investigate The Effects Of Pf-06305591 On Cold Pain In Healthy Male Subjects | Completed |
| NCT01797796 | A Double Blind, Randomized, Placebo-Controlled, Third-Party Open, Cross-Over Study To Examine The Effect Of PF-06305591 On Capsaicin And Capsaicin/Heat-Induced Neurogenic Flare In Healthy Volunteers | Completed |
Detailed results regarding adverse events from these studies are not yet publicly available.
Experimental Protocols
The following sections describe the general methodologies likely employed in the preclinical evaluation of PF-06305591.
Experimental Workflow for In Vitro ADME Profiling
Caco-2 Permeability Assay:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a confluent monolayer with well-developed tight junctions.
-
Transport Study: The test compound (PF-06305591) is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the receiver compartment at various time points.
-
Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated in both A-to-B and B-to-A directions to assess absorptive and efflux transport.
Liver Microsomal Stability Assay:
-
Incubation: The test compound is incubated with liver microsomes (human and rat) and a NADPH-regenerating system at 37°C.
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: The reaction is quenched, and the remaining concentration of the parent compound is determined by LC-MS/MS.
-
Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
hERG Inhibition Assay (Patch Clamp):
-
Cell Line: A stable cell line expressing the hERG potassium channel (e.g., HEK293) is used.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed to measure the hERG current in the presence of increasing concentrations of the test compound.
-
Data Analysis: The concentration-response curve is plotted to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the hERG current.
Conclusion
This compound is a promising, highly selective NaV1.8 blocker with a preclinical profile that suggests good drug-like properties. The available data indicate a favorable ADME and safety profile, supporting its progression into clinical development for the treatment of pain. Further disclosure of detailed quantitative data from preclinical and clinical studies will be crucial for a complete understanding of its therapeutic potential and risk-benefit profile.
References
In-Depth Technical Guide: Understanding the Selectivity of PF-06305591 Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Core Summary
PF-06305591 dihydrate is a potent and highly selective antagonist of the voltage-gated sodium channel NaV1.8, with a reported IC50 of 15 nM. Its selectivity is a critical attribute, minimizing off-target effects and enhancing its therapeutic potential as a non-opioid analgesic. This guide provides a comprehensive overview of the selectivity profile of PF-06305591, detailed experimental methodologies for its assessment, and a visualization of its mechanism of action within the pain signaling pathway.
Data Presentation: Selectivity Profile of PF-06305591
The selectivity of PF-06305591 has been primarily characterized by its high affinity for NaV1.8 channels while exhibiting significantly lower potency against other sodium channel subtypes and unrelated ion channels. This profile is crucial for avoiding adverse effects associated with the non-selective blockade of other sodium channels, such as those in the central nervous system (NaV1.1, NaV1.2, NaV1.3, NaV1.6), skeletal muscle (NaV1.4), and cardiac tissue (NaV1.5). Furthermore, a lack of activity at the hERG potassium channel is a key safety feature, reducing the risk of cardiac arrhythmias.
While specific IC50 values against a full panel of sodium channel subtypes are not publicly available in the initial search results, it is consistently reported that PF-06305591 "displays no significant activity against other sodium channel subtypes, K+ channels and Ca2+ channels." The development of this compound from a phenylimidazole lead to a benzimidazole core was driven by the need to improve selectivity, particularly against the hERG channel.
Table 1: Quantitative Selectivity Data for PF-06305591
| Target | IC50 (nM) | Fold Selectivity vs. NaV1.8 | Reference |
| NaV1.8 | 15 | - | |
| Other NaV Subtypes (e.g., NaV1.1, 1.2, 1.5, 1.7) | >10,000 (implied) | >667 (implied) | Implied by "no significant activity" |
| hERG (K+ Channel) | High µM range (implied) | Significantly high | Implied by improved selectivity over predecessors |
| Ca2+ Channels | No significant activity | - |
Note: The data for other NaV subtypes and hERG are inferred from qualitative statements in the available literature. Precise quantitative data would be found in the primary publication by Brown AD, et al., Bioorg Med Chem. 2019 Jan 1;27(1):230-239.
Experimental Protocols
The determination of the selectivity profile of PF-06305591 relies on robust in vitro electrophysiological assays. The following are detailed methodologies representative of those used in the industry to characterize ion channel modulators.
Whole-Cell Patch-Clamp Electrophysiology for NaV Channel Selectivity
This "gold standard" technique is used to measure the effect of a compound on the ion currents flowing through specific channel subtypes expressed in a heterologous system (e.g., HEK293 or CHO cells).
Objective: To determine the concentration-dependent inhibition (IC50) of PF-06305591 on NaV1.8 and other NaV subtypes.
Methodology:
-
Cell Culture and Transfection:
-
Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are cultured under standard conditions.
-
Cells are transiently or stably transfected with the specific human α-subunit of the sodium channel of interest (e.g., SCN10A for NaV1.8). Co-transfection with β-subunits may be performed to ensure proper channel function.
-
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
-
Pipette Solution (Intracellular): Contains a high concentration of a potassium salt (e.g., K-gluconate or KCl) and is buffered to a physiological pH.
-
Bath Solution (Extracellular): A physiological salt solution (e.g., Hanks' Balanced Salt Solution or Tyrode's solution).
-
A glass micropipette with a resistance of 3-7 MΩ is used to form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of total membrane current.
-
-
Voltage Protocol:
-
Cells are held at a negative holding potential (e.g., -100 mV) to ensure channels are in a resting state.
-
A depolarizing voltage step (e.g., to 0 mV) is applied to elicit an inward sodium current.
-
The peak inward current is measured before and after the application of various concentrations of PF-06305591.
-
-
Data Analysis:
-
The percentage of current inhibition is calculated for each concentration of the compound.
-
A concentration-response curve is generated, and the IC50 value is determined by fitting the data to a logistical equation.
-
hERG (human Ether-à-go-go-Related Gene) Safety Assay
This assay is a critical component of preclinical safety assessment to evaluate the potential for a compound to cause cardiac arrhythmias.
Objective: To determine the inhibitory effect of PF-06305591 on the hERG potassium channel.
Methodology:
-
Cell Line: A mammalian cell line (e.g., HEK293 or CHO) stably expressing the human hERG channel (Kv11.1) is used.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed as described above.
-
-
Voltage Protocol:
-
A specific voltage protocol is used to elicit the characteristic hERG tail current. A common protocol involves:
-
A holding potential of -80 mV.
-
A depolarizing step to a positive potential (e.g., +20 mV or +40 mV) to open and then inactivate the channels.
-
A repolarizing step to a negative potential (e.g., -50 mV or -80 mV) during which the channels recover from inactivation and pass a large outward "tail" current before closing.
-
-
The peak tail current is measured as it is a reliable indicator of hERG channel activity.
-
-
Data Analysis:
-
The percentage of inhibition of the peak tail current is determined at various concentrations of PF-06305591.
-
An IC50 value is calculated from the concentration-response curve. A high IC50 value (typically >10 µM) and a large margin relative to the therapeutic concentration are desirable for a safe compound.
-
Mandatory Visualization
Signaling Pathway of NaV1.8 in Pain Transmission
The voltage-gated sodium channel NaV1.8 is predominantly expressed in the peripheral sensory neurons known as nociceptors, which are responsible for detecting and transmitting pain signals.
Methodological & Application
Application Notes and Protocols for PF-06305591 Dihydrate in In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06305591 dihydrate is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3][4] This channel is predominantly expressed in nociceptive primary afferent neurons and is a key mediator in pain signaling. Due to its targeted expression and function, NaV1.8 has emerged as a promising therapeutic target for the treatment of various pain states. PF-06305591 has demonstrated a favorable preclinical profile, including high selectivity and good bioavailability in rats, making it a valuable tool for in vivo research into the role of NaV1.8 in pain pathophysiology.[1][3]
These application notes provide detailed protocols for the in vivo evaluation of this compound in established rodent models of inflammatory and neuropathic pain.
Mechanism of Action and Signaling Pathway
PF-06305591 acts as a blocker of the NaV1.8 ion channel. In nociceptive neurons, the influx of sodium ions through NaV1.8 channels is a critical step in the generation and propagation of action potentials in response to noxious stimuli. By binding to and inhibiting NaV1.8, PF-06305591 reduces the excitability of these sensory neurons, thereby dampening the transmission of pain signals to the central nervous system.
Caption: Mechanism of PF-06305591 in blocking pain signaling.
In Vivo Experimental Protocols
Animal Models
The following protocols are designed for use in adult male Sprague-Dawley rats or C57BL/6 mice, common species for pain research. All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Formulation of this compound for In Vivo Dosing
This compound can be formulated for oral (p.o.) or intravenous (i.v.) administration. Due to its hydrophobic nature, a vehicle is required for solubilization. The following are suggested vehicle compositions:
| Route of Administration | Vehicle Composition |
| Oral (p.o.) | 10% DMSO, 90% Corn Oil |
| Oral (p.o.) / Intravenous (i.v.) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| Oral (p.o.) / Intravenous (i.v.) | 10% DMSO, 90% (20% SBE-β-CD in Saline) |
It is recommended to prepare fresh formulations on the day of the experiment. The solution should be clear and free of precipitation. Gentle warming and sonication can aid in dissolution.
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
This model induces a persistent inflammatory state, characterized by thermal hyperalgesia and mechanical allodynia.
Experimental Workflow:
Caption: Workflow for the CFA inflammatory pain model.
Detailed Protocol:
-
Baseline Behavioral Testing:
-
Acclimate animals to the testing environment for at least 3 days prior to the experiment.
-
Measure baseline paw withdrawal thresholds to mechanical stimuli using von Frey filaments.
-
Measure baseline paw withdrawal latencies to thermal stimuli using a Hargreaves apparatus.
-
-
Induction of Inflammation:
-
Anesthetize the animal with isoflurane.
-
Inject 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw. The contralateral paw will serve as a control.
-
-
Post-CFA Pain Assessment:
-
Allow 24-48 hours for the development of a stable inflammatory pain phenotype.
-
Re-assess mechanical allodynia and thermal hyperalgesia to confirm the establishment of pain.
-
-
Drug Administration and Efficacy Testing:
-
Administer this compound or vehicle at the desired dose and route.
-
Measure paw withdrawal thresholds and latencies at various time points post-dosing (e.g., 30, 60, 120, 180 minutes) to evaluate the analgesic effect.
-
Neuropathic Pain Model: Spinal Nerve Ligation (SNL)
This surgical model mimics chronic neuropathic pain resulting from nerve injury.
Experimental Workflow:
Caption: Workflow for the SNL neuropathic pain model.
Detailed Protocol:
-
Baseline Behavioral Testing:
-
As described for the CFA model, establish baseline mechanical withdrawal thresholds.
-
-
Spinal Nerve Ligation Surgery:
-
Anesthetize the animal (e.g., with ketamine/xylazine).
-
Under aseptic conditions, expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.
-
Close the incision in layers.
-
Provide post-operative analgesia and care.
-
-
Post-Surgical Recovery and Pain Development:
-
Allow the animals to recover for 5-7 days.
-
Confirm the development of mechanical allodynia in the ipsilateral paw.
-
-
Drug Administration and Efficacy Testing:
-
Administer this compound or vehicle.
-
Assess the reversal of mechanical allodynia at multiple time points post-dosing.
-
Data Presentation
While specific in vivo pharmacokinetic and pharmacodynamic data for this compound are not publicly available in comprehensive tables, the following templates can be used to structure and present experimental findings. Efficacy data for other selective NaV1.8 blockers in similar models suggest that significant reversal of pain behaviors can be expected. For instance, other NaV1.8 inhibitors have shown efficacy in rodent models of neuropathic and inflammatory pain.
Table 1: Representative Pharmacokinetic Parameters of a NaV1.8 Blocker in Rats (Oral Administration)
| Parameter | Value |
| Dose (mg/kg) | e.g., 10 |
| Cmax (ng/mL) | Insert Value |
| Tmax (h) | Insert Value |
| AUC (ng*h/mL) | Insert Value |
| Bioavailability (%) | e.g., Good[1][3] |
Table 2: Representative Pharmacodynamic Efficacy of a NaV1.8 Blocker in a Rat CFA Model
| Treatment | Dose (mg/kg, p.o.) | % Reversal of Thermal Hyperalgesia (at Tmax) |
| Vehicle | - | Insert Value |
| PF-06305591 | e.g., 3 | Insert Value |
| PF-06305591 | e.g., 10 | Insert Value |
| PF-06305591 | e.g., 30 | Insert Value |
Table 3: Representative Pharmacodynamic Efficacy of a NaV1.8 Blocker in a Rat SNL Model
| Treatment | Dose (mg/kg, p.o.) | % Reversal of Mechanical Allodynia (at Tmax) |
| Vehicle | - | Insert Value |
| PF-06305591 | e.g., 3 | Insert Value |
| PF-06305591 | e.g., 10 | Insert Value |
| PF-06305591 | e.g., 30 | Insert Value |
Conclusion
This compound is a valuable pharmacological tool for investigating the role of NaV1.8 in pain. The provided protocols for in vivo studies in inflammatory and neuropathic pain models, along with the suggested data presentation formats, offer a framework for researchers to design and execute experiments to evaluate the analgesic potential of this compound. The high selectivity and favorable pharmacokinetic properties of PF-06305591 make it a promising candidate for further preclinical and clinical investigation.
References
Application Notes and Protocols: Dosing and Administration of PF-06305591 Dihydrate in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06305591 is a potent and highly selective blocker of the voltage-gated sodium channel NaV1.8, with an IC50 of 15 nM.[1][2][3] The NaV1.8 channel is predominantly expressed in sensory neurons, such as those in the dorsal root ganglion (DRG), and plays a critical role in the transmission of pain signals.[4][5][6] Consequently, PF-06305591 has been investigated as a potential therapeutic agent for the treatment of pain.[7][8][9] In preclinical studies, PF-06305591 has demonstrated good bioavailability in rats.[1][4][8]
These application notes provide a comprehensive overview of the available data on the dosing and administration of PF-06305591 dihydrate in rats, drawing from direct information where available and supplementing with data from studies on similar NaV1.8 blockers to provide a practical guide for researchers.
Quantitative Data
While specific pharmacokinetic and efficacy data for PF-06305591 in rats are not extensively published in the public domain, data from structurally or functionally similar NaV1.8 blockers can provide valuable reference points for experimental design.
Table 1: Pharmacokinetic Parameters of a Similar NaV1.8 Blocker (PF-01247324) in Rats [10]
| Parameter | Intravenous (2 mg/kg) | Oral (5 mg/kg) |
| Systemic Blood Clearance (CL) | 10 mL/min/kg | - |
| Oral Bioavailability | - | 88% |
Table 2: Efficacy of Various NaV1.8 Blockers in Rat Pain Models
| Compound | Pain Model | Administration Route | Effective Dose / ED50 | Reference |
| PF-01247324 | Carrageenan-induced thermal hyperalgesia | Oral | 10, 30, 100 mg/kg | [10] |
| PF-01247324 | Complete Freund's Adjuvant (CFA) tactile allodynia | Oral | 10, 30, 100 mg/kg | [10] |
| Compound 13 | Tibial nerve transection (TNT) induced mechanical allodynia | Oral | 40 mg/kg | [11] |
| A-803467 | Spinal nerve ligation | Intraperitoneal | 47 mg/kg | [12] |
| A-803467 | Sciatic nerve injury | Intraperitoneal | 85 mg/kg | [12] |
| A-803467 | CFA-induced thermal hyperalgesia | Intraperitoneal | 41 mg/kg | [12] |
| MSD199 | Spinal Nerve Ligation (SNL) in humanized NaV1.8 rats | Oral | 10 mg/kg | [13] |
| MSD199 | CFA-induced thermal hyperalgesia in humanized NaV1.8 rats | Oral | 10 mg/kg | [13] |
Signaling Pathway
Caption: Role of NaV1.8 in pain signaling and inhibition by PF-06305591.
Experimental Protocols
Formulation and Vehicle Selection
For in vivo studies in rats, this compound can be formulated as a suspension or solution suitable for the chosen administration route. Based on related compounds, the following vehicles can be considered:
-
For Oral Administration: A common vehicle for similar compounds is 0.5% methylcellulose (MC) with 0.1% Tween 80 in water.[10] Another suggested formulation for PF-06305591 is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[8] It is recommended to prepare the formulation fresh daily and ensure it is homogenous before administration.
-
For Intravenous Administration: The compound should be dissolved in a vehicle suitable for injection, such as a solution containing DMSO and PEG300, further diluted with saline or PBS to minimize toxicity. The final concentration of organic solvents should be kept low.
Administration Routes
The two primary routes of administration for efficacy and pharmacokinetic studies in rats are oral gavage and intravenous injection.
1. Oral Gavage Administration
This method is used for precise oral dosing of a liquid formulation directly into the stomach.
Caption: Workflow for oral gavage administration in rats.
Detailed Protocol for Oral Gavage:
-
Animal Preparation: Weigh the rat to determine the accurate dosing volume. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.[2][14]
-
Equipment: Use a sterile, flexible gavage needle of an appropriate size for the rat (typically 16-18 gauge for adult rats).[2][14]
-
Restraint: Properly restrain the rat to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle.[3]
-
Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.[3][15] If resistance is met, withdraw and re-insert.
-
Administration: Once the needle is correctly positioned, slowly administer the calculated volume of the PF-06305591 formulation.
-
Post-administration: Carefully withdraw the needle and return the rat to its cage. Monitor the animal for any signs of distress.[15]
2. Intravenous Injection
This route is typically used for pharmacokinetic studies to determine parameters like clearance and volume of distribution, and to assess 100% bioavailability. The lateral tail vein is the most common site for intravenous injections in rats.
Caption: Workflow for intravenous tail vein injection in rats.
Detailed Protocol for Intravenous Injection:
-
Animal Preparation: To facilitate vein dilation, warm the rat's tail using a heat lamp or by immersing it in warm water (38-40°C) for a short period.[16]
-
Restraint: Place the rat in a suitable restraining device to minimize movement and allow access to the tail.
-
Injection Site: Identify one of the lateral tail veins. Swabbing the tail with 70% ethanol can help visualize the vein.
-
Needle Insertion: Using a 25-27 gauge needle attached to a syringe containing the PF-06305591 solution, insert the needle into the vein at a shallow angle.[17][18]
-
Administration: Slowly inject the solution. The recommended maximum bolus injection volume is 5 ml/kg.[7] If swelling occurs, the needle is not in the vein and should be repositioned.
-
Post-injection: After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[1] Return the animal to its cage and monitor for any adverse reactions.
Conclusion
The successful administration of this compound in rats is crucial for evaluating its therapeutic potential. While specific dosing and pharmacokinetic data for this compound are limited in publicly available literature, the information provided in these application notes, including data from similar NaV1.8 blockers and detailed administration protocols, offers a solid foundation for researchers to design and execute their in vivo studies effectively and humanely. Careful consideration of the formulation, administration route, and dosing regimen is essential for obtaining reliable and reproducible results.
References
- 1. research.vt.edu [research.vt.edu]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nav1.8 - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. PF-06305591 | TargetMol [targetmol.com]
- 9. PF-6305591 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Humanized NaV1.8 rats overcome cross-species potency shifts in developing novel NaV1.8 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.fsu.edu [research.fsu.edu]
- 15. ouv.vt.edu [ouv.vt.edu]
- 16. researchanimaltraining.com [researchanimaltraining.com]
- 17. depts.ttu.edu [depts.ttu.edu]
- 18. ntnu.edu [ntnu.edu]
Application Notes and Protocols: PF-06305591 Dihydrate for Inflammatory Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06305591 dihydrate is a potent and highly selective blocker of the voltage-gated sodium channel NaV1.8.[1] This channel is predominantly expressed in the peripheral nervous system, specifically in nociceptive (pain-sensing) neurons of the dorsal root ganglia (DRG).[2][3][4] NaV1.8 plays a crucial role in the transmission of pain signals, particularly in the context of inflammatory and neuropathic pain.[5][6] Its restricted expression pattern makes it an attractive therapeutic target for the development of novel analgesics with a potentially reduced risk of central nervous system (CNS) side effects. Preclinical evidence suggests that selective blockade of NaV1.8 can effectively alleviate inflammatory pain. While specific preclinical efficacy data for PF-06305591 in inflammatory pain models is not extensively published in peer-reviewed literature, its potent and selective inhibition of NaV1.8 indicates its potential as a valuable tool for investigating the role of this channel in inflammatory pain and as a candidate for analgesic drug development.
Mechanism of Action
Inflammatory mediators released at the site of tissue injury, such as prostaglandins and bradykinin, sensitize nociceptors. This sensitization leads to a state of hyperexcitability, in part, through the modulation of ion channels like NaV1.8. NaV1.8 channels are responsible for the rising phase of the action potential in these neurons. By blocking NaV1.8, PF-06305591 is expected to reduce the excitability of nociceptive fibers, thereby dampening the transmission of pain signals from the periphery to the spinal cord and brain.
Signaling pathway of inflammatory pain and the inhibitory action of PF-06305591.
Preclinical Inflammatory Pain Models
The following protocols describe two standard preclinical models of inflammatory pain where a NaV1.8 blocker like this compound would be expected to show efficacy.
Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain
The CFA model is a widely used model of persistent inflammatory pain characterized by thermal hyperalgesia and mechanical allodynia.
Experimental Workflow:
Experimental workflow for the CFA-induced inflammatory pain model.
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Acclimation: Animals should be acclimated to the testing environment and handling for at least 3 days prior to the experiment.
-
Baseline Testing: Measure baseline paw withdrawal thresholds to mechanical stimuli (using von Frey filaments) and paw withdrawal latency to thermal stimuli (using a plantar test apparatus).
-
Induction of Inflammation: Inject 100 µL of Complete Freund's Adjuvant (CFA; 1 mg/mL Mycobacterium tuberculosis) into the plantar surface of the right hind paw.
-
Post-CFA Testing: Re-measure mechanical and thermal thresholds 24 hours after CFA injection to confirm the development of hyperalgesia and allodynia.
-
Drug Administration: Administer this compound or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection). A range of doses should be tested to determine a dose-response relationship.
-
Behavioral Testing: Assess mechanical and thermal thresholds at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).
Illustrative Data:
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) at 60 min post-dose | % Reversal of Hyperalgesia |
| Vehicle | - | 4.5 ± 0.5 | 0% |
| PF-06305591 | 10 | 8.2 ± 0.7 | 41% |
| PF-06305591 | 30 | 12.5 ± 1.1 | 90% |
| PF-06305591 | 100 | 14.8 ± 1.3* | 117% |
*Data are represented as mean ± SEM. *p < 0.05 compared to vehicle. Data is illustrative.
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Latency (s) at 60 min post-dose | % Reversal of Hyperalgesia |
| Vehicle | - | 5.1 ± 0.4 | 0% |
| PF-06305591 | 10 | 7.9 ± 0.6 | 35% |
| PF-06305591 | 30 | 10.8 ± 0.9 | 71% |
| PF-06305591 | 100 | 12.5 ± 1.0* | 93% |
*Data are represented as mean ± SEM. *p < 0.05 compared to vehicle. Data is illustrative.
Carrageenan-Induced Paw Edema and Hyperalgesia
The carrageenan model is an acute model of inflammation and inflammatory pain.
Protocol:
-
Animals: Male Wistar rats (180-220 g) are frequently used.
-
Acclimation: Acclimate animals as described for the CFA model.
-
Drug Administration: Administer this compound or vehicle 30-60 minutes prior to carrageenan injection.
-
Induction of Inflammation: Inject 100 µL of 1% λ-carrageenan in saline into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure paw volume using a plethysmometer at baseline and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Behavioral Testing: Measure paw withdrawal latency to a thermal stimulus at the same time points.
Illustrative Data:
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume (mL) at 3h post-carrageenan | % Inhibition of Edema |
| Vehicle | - | 1.25 ± 0.10 | 0% |
| PF-06305591 | 10 | 0.95 ± 0.08 | 24% |
| PF-06305591 | 30 | 0.70 ± 0.06 | 44% |
| PF-06305591 | 100 | 0.55 ± 0.05* | 56% |
*Data are represented as mean ± SEM. *p < 0.05 compared to vehicle. Data is illustrative.
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Latency (s) at 3h post-carrageenan | % Reversal of Hyperalgesia |
| Vehicle | - | 4.8 ± 0.3 | 0% |
| PF-06305591 | 10 | 7.2 ± 0.5 | 30% |
| PF-06305591 | 30 | 9.5 ± 0.7 | 59% |
| PF-06305591 | 100 | 11.8 ± 0.9* | 88% |
*Data are represented as mean ± SEM. *p < 0.05 compared to vehicle. Data is illustrative.
Formulation and Dosing Considerations
This compound is a small molecule that can be formulated for oral and parenteral administration in preclinical studies. The choice of vehicle will depend on the route of administration and the desired solubility. For oral administration, a suspension in a vehicle such as 0.5% methylcellulose or a solution in a vehicle like 20% Captisol® can be considered. For intraperitoneal or intravenous administration, a solution in a vehicle such as saline with a co-solvent like DMSO or PEG400 may be appropriate. It is crucial to perform formulation development and stability studies to ensure the compound is delivered effectively.
Conclusion
This compound, as a potent and selective NaV1.8 blocker, represents a valuable pharmacological tool for the investigation of inflammatory pain mechanisms. The protocols and illustrative data presented here provide a framework for designing and interpreting preclinical studies aimed at evaluating the analgesic potential of PF-06305591 and other NaV1.8 inhibitors in relevant models of inflammatory pain. Such studies are critical for advancing our understanding of the role of NaV1.8 in pain and for the development of novel, non-opioid analgesics.
References
- 1. An overview of ion channels therapeutics in the treatment of pain - Arabian Journal of Chemistry [arabjchem.org]
- 2. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Electrophysiological Characterization of PF-06305591 Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06305591 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.8.[1] This channel is predominantly expressed in peripheral sensory neurons, such as those in the dorsal root ganglia (DRG), and plays a crucial role in nociceptive signaling. Due to its specific expression and involvement in pain pathways, NaV1.8 has emerged as a significant therapeutic target for the development of novel analgesics. The distinct electrophysiological properties of NaV1.8, including its resistance to tetrodotoxin (TTX) and its slow inactivation kinetics, differentiate it from other sodium channel subtypes.
These application notes provide detailed protocols for the characterization of PF-06305591 dihydrate using whole-cell patch-clamp electrophysiology. The methodologies described herein are designed to enable the determination of the compound's potency, selectivity, and mechanism of action, which are critical for its preclinical and clinical development.
Data Presentation
Table 1: Electrophysiological and Pharmacological Profile of PF-06305591
| Parameter | Value | Channel Subtype | Experimental System |
| IC50 | 15 nM | NaV1.8 | Not specified |
Table 2: Typical Electrophysiological Properties of Human NaV1.8 Channels
| Parameter | Reported Value (Human) |
| Activation (V1/2) | -11.3 mV |
| Inactivation (V1/2) | -49.4 mV |
| Current Density in DRG neurons | -53.2 ± 6.8 pA/pF (TTX-R) |
| Recovery from Inactivation (Fast τ) | 2.0 ± 0.3 ms (with β1 subunit) |
| Recovery from Inactivation (Slow τ) | 1070.1 ± 59.0 ms (with β1 subunit) |
Experimental Protocols
Cellular Models for NaV1.8 Electrophysiology
The selection of an appropriate cellular model is critical for obtaining reliable and reproducible data. Commonly used systems include:
-
HEK293 or CHO cells stably expressing human NaV1.8: These recombinant cell lines provide a homogenous and consistent source of NaV1.8 channels, facilitating high-throughput screening and detailed mechanistic studies. It is recommended to use cell lines that also express the β1 subunit to ensure more native-like channel kinetics.
-
Primary Dorsal Root Ganglion (DRG) neurons: These neurons endogenously express NaV1.8 and provide a more physiologically relevant system. However, they represent a more heterogeneous population and require more complex preparation.
Cell Culture
For HEK293 or CHO cells stably expressing human NaV1.8:
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Culture Conditions: 37°C, 5% CO2.
-
Passaging: Sub-culture cells every 2-3 days when they reach 80-90% confluency.
-
Preparation for Electrophysiology: Plate cells onto glass coverslips 24-48 hours before recording.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ionic currents through NaV1.8 channels in response to controlled changes in membrane voltage.
| Extracellular Solution (in mM) | Intracellular Solution (in mM) |
| NaCl: 140 | K-Gluconate: 140 |
| KCl: 3 | MgCl2: 2 |
| CaCl2: 2 | EGTA: 10 |
| MgCl2: 1 | HEPES: 10 |
| HEPES: 10 | ATP-Mg: 4 |
| Glucose: 5 | GTP-Na: 0.3 |
| pH | 7.4 with NaOH |
| Osmolarity | ~320 mOsm |
Note: To isolate NaV1.8 currents in cell lines that may have endogenous TTX-sensitive sodium channels (like ND-7/23 cells), include 400 nM TTX in the extracellular solution.[2]
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with extracellular solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Approach a single, healthy cell with the patch pipette and apply gentle suction to form a Giga-ohm seal (>1 GΩ).
-
Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before initiating voltage-clamp protocols.
Voltage-Clamp Protocols for this compound Characterization
-
Objective: To determine the concentration-dependent inhibition of NaV1.8 by PF-06305591 at a resting membrane potential.
-
Holding Potential: -100 mV
-
Test Pulse: Depolarize to 0 mV for 50 ms every 10 seconds.
-
Procedure:
-
Record a stable baseline current for at least 3 minutes.
-
Perfuse the cell with increasing concentrations of PF-06305591.
-
At each concentration, allow the block to reach a steady state.
-
Wash out the compound to assess reversibility.
-
-
Data Analysis: Plot the fractional block at each concentration and fit the data with the Hill equation to determine the IC50 value.
-
Objective: To assess the affinity of PF-06305591 for the inactivated state of the NaV1.8 channel.
-
Holding Potential: -100 mV
-
Conditioning Pulse: Depolarize to a voltage that causes approximately 50% inactivation (e.g., -40 mV to -50 mV) for 500 ms.
-
Test Pulse: Depolarize to 0 mV for 50 ms.
-
Procedure: Similar to the tonic block protocol, apply increasing concentrations of PF-06305591.
-
Data Analysis: Determine the IC50 for the inactivated state and compare it to the tonic block IC50 to assess state dependence.
-
Objective: To determine if the inhibitory effect of PF-06305591 is enhanced by repetitive channel activation.
-
Holding Potential: -100 mV
-
Pulse Train: A series of depolarizing pulses to 0 mV for 20 ms at varying frequencies (e.g., 1 Hz, 5 Hz, and 10 Hz).
-
Procedure:
-
Record a control pulse train in the absence of the compound.
-
Apply PF-06305591 at a concentration around its tonic IC50.
-
Record the pulse train again in the presence of the compound.
-
-
Data Analysis: Measure the peak current of each pulse in the train and normalize it to the first pulse. Compare the rate and extent of block at different frequencies.
Visualizations
Caption: Simplified NaV1.8 signaling pathway in pain perception and the inhibitory action of PF-06305591.
References
Application Notes and Protocols for Whole-Cell Patch Clamp Analysis of PF-06305591 Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06305591 dihydrate is a potent and highly selective antagonist of the voltage-gated sodium channel subtype 1.8 (NaV1.8).[1][2][3][4][5] This channel is predominantly expressed in the peripheral nervous system, specifically in nociceptive dorsal root ganglion (DRG) neurons, and plays a crucial role in pain signaling.[6] The selective inhibition of NaV1.8 by PF-06305591 makes it a valuable research tool for investigating the physiological and pathophysiological roles of this channel and a potential therapeutic agent for the treatment of pain.[1]
These application notes provide detailed protocols for the characterization of this compound using whole-cell patch clamp electrophysiology, a gold-standard technique for studying ion channel function.
Data Presentation
Quantitative Analysis of this compound Activity
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Channel | Comments |
| IC50 | 15 nM | Human NaV1.8 | Potent inhibition of the target channel.[1][2][3][4][5] |
| Selectivity | Highly Selective | NaV1.8 | Reported to have no significant activity against other sodium channel subtypes, as well as K+ and Ca2+ channels. A comprehensive quantitative selectivity panel with IC50 values for other NaV subtypes is not readily available in the public domain.[2] |
| Effect on Gating | Not Available | NaV1.8 | Specific effects of PF-06305591 on the voltage-dependence of activation and inactivation, and on channel kinetics have not been detailed in publicly available literature. |
Signaling Pathways and Experimental Workflow
NaV1.8 Signaling in Nociception and Inhibition by PF-06305591
Caption: NaV1.8 signaling pathway in pain and its inhibition.
Experimental Workflow for Whole-Cell Patch Clamp Analysis
Caption: Workflow for electrophysiological characterization.
Experimental Protocols
Protocol 1: Cell Culture
Cell Lines:
-
Human Embryonic Kidney (HEK293) cells stably expressing human NaV1.8 (hNaV1.8).
-
Primary Dorsal Root Ganglion (DRG) neurons harvested from rodents.
Culture Conditions for HEK293-hNaV1.8 cells:
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
For electrophysiology, plate cells onto glass coverslips 24-48 hours before recording.
Protocol 2: Preparation of Solutions for Whole-Cell Patch Clamp
Internal (Pipette) Solution:
| Component | Concentration (mM) |
| CsF | 140 |
| NaCl | 10 |
| EGTA | 1 |
| HEPES | 10 |
| Mg-ATP | 2 |
| Na-GTP | 0.3 |
Adjust pH to 7.3 with CsOH and osmolarity to ~310 mOsm.
External (Bath) Solution:
| Component | Concentration (mM) |
| NaCl | 140 |
| KCl | 3 |
| CaCl₂ | 1 |
| MgCl₂ | 1 |
| HEPES | 10 |
| Glucose | 10 |
Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
This compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% Dimethyl Sulfoxide (DMSO).
-
Store the stock solution in aliquots at -20°C.
-
On the day of the experiment, dilute the stock solution into the external solution to the desired final concentrations. The final DMSO concentration should be kept below 0.1% to minimize solvent effects.
Protocol 3: Whole-Cell Patch Clamp Recording
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Cell Sealing: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Stabilization: Allow the cell to stabilize for 3-5 minutes before starting recordings.
-
Data Acquisition: Record sodium currents using a patch-clamp amplifier and data acquisition software. Compensate for series resistance (>80%) to minimize voltage-clamp errors.
Protocol 4: Voltage-Clamp Protocols for Characterizing this compound
A. Tonic Block Protocol:
-
Objective: To determine the concentration-dependent inhibition of NaV1.8 at a resting state.
-
Holding Potential: -100 mV.
-
Test Pulse: Depolarize to 0 mV for 20-50 ms.
-
Procedure:
-
Record a stable baseline current for 2-3 minutes.
-
Perfuse the cell with increasing concentrations of PF-06305591.
-
Allow the block to reach a steady state at each concentration before recording.
-
Wash out the compound to assess reversibility.
-
-
Data Analysis: Plot the fractional block at each concentration and fit the data with the Hill equation to determine the IC₅₀ value.
B. Use-Dependent Block Protocol:
-
Objective: To assess if the inhibitory effect is enhanced by repetitive channel activation.
-
Holding Potential: -100 mV.
-
Pulse Train: Apply a train of depolarizing pulses (e.g., 20 pulses to 0 mV for 20 ms) at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).
-
Procedure:
-
Record a control pulse train.
-
Apply PF-06305591 at a concentration near its tonic IC₅₀ and repeat the pulse train.
-
-
Data Analysis: Compare the reduction in peak current during the pulse train in the presence and absence of the compound.
C. State-Dependent Block (Inactivated-State) Protocol:
-
Objective: To determine the affinity of PF-06305591 for the inactivated state of NaV1.8.
-
Holding Potential: -100 mV.
-
Conditioning Pulse: A depolarizing pre-pulse to a voltage that causes significant channel inactivation (e.g., -30 mV for 500 ms).
-
Test Pulse: A brief depolarization to 0 mV.
-
Procedure: Similar to the tonic block protocol, apply increasing concentrations of the compound.
-
Data Analysis: Determine the IC₅₀ for the inactivated state and compare it to the tonic block IC₅₀ to assess state-dependence.
Logical Relationship for Data Interpretation
Caption: Interpreting experimental results to define the mechanism.
References
- 1. The discovery and optimization of benzimidazoles as selective NaV1.8 blockers for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of PF-06305591 Dihydrate for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06305591 is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3][4][5][6] This ion channel is a key player in the transmission of pain signals, making PF-06305591 a valuable compound for preclinical research in analgesia.[7][8] Proper preparation of PF-06305591 dihydrate is critical for ensuring accurate and reproducible results in animal studies. These application notes provide detailed protocols for the formulation and handling of this compound for in vivo experiments.
Compound Properties
A summary of the key properties of PF-06305591 is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂N₄O | [2] |
| Molecular Weight | 274.36 g/mol | [2] |
| CAS Number | 1449473-97-5 | [3][6] |
| Mechanism of Action | Selective blocker of NaV1.8 | [1][2][4][5][6][7] |
| IC₅₀ | 15 nM | [1][2][3][4][5][6] |
Solubility Data
The solubility of PF-06305591 in various solvents is crucial for the preparation of dosing solutions. The following table summarizes the solubility data.
| Solvent / Vehicle | Solubility | Reference |
| DMSO | 10 mM | [3] |
| DMSO | 45 mg/mL | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [1][4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [1][4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [1][4] |
Experimental Protocols
Stock Solution Preparation
It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final desired concentration in the appropriate vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 45 mg/mL).
-
Vortex the solution vigorously to aid dissolution.
-
If necessary, sonicate the solution in a water bath to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or -80°C for up to 6 months.[1][4]
Preparation of Dosing Solutions for Animal Administration
The choice of vehicle for in vivo studies is critical and depends on the route of administration and the desired final concentration. Below are protocols for preparing dosing solutions using common vehicles.
This formulation is suitable for oral or parenteral administration.
Materials:
-
PF-06305591 stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Protocol:
-
Begin with the required volume of PF-06305591 stock solution in DMSO.
-
Add PEG300 to the DMSO solution and vortex until the solution is clear.
-
Add Tween-80 to the mixture and vortex until homogeneous.
-
Slowly add the sterile saline to the mixture while vortexing to reach the final desired volume.
-
The final composition of this vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][4]
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1][4]
This formulation can improve the solubility and bioavailability of the compound.
Materials:
-
PF-06305591 stock solution in DMSO
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Protocol:
-
Prepare a 20% SBE-β-CD solution in sterile saline.
-
Start with the required volume of PF-06305591 stock solution in DMSO.
-
Add the 20% SBE-β-CD in saline solution to the DMSO stock solution to achieve the final desired concentration.
-
The final composition of this vehicle is 10% DMSO and 90% (20% SBE-β-CD in Saline).[1][4]
-
Vortex the solution thoroughly until it is clear.
This formulation is suitable for subcutaneous or intramuscular administration.
Materials:
-
PF-06305591 stock solution in DMSO
-
Corn oil
-
Sterile conical tubes
-
Vortex mixer
Protocol:
-
Begin with the required volume of PF-06305591 stock solution in DMSO.
-
Add the corn oil to the DMSO solution.
-
The final composition of this vehicle is 10% DMSO and 90% Corn Oil.[1][4]
-
Vortex the mixture until a clear and uniform solution is obtained.
Visualizations
Signaling Pathway of PF-06305591
Caption: Mechanism of action of PF-06305591.
Experimental Workflow for Dosing Solution Preparation
Caption: Workflow for preparing PF-06305591 dosing solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF-06305591 | TargetMol [targetmol.com]
- 3. PF-06305591 | Nav1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. PF-6305591 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluation of PF-06305591 Dihydrate in a Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammatory pain is a major clinical challenge, and the development of novel, non-opioid analgesics is a critical area of research. Voltage-gated sodium channels (NaV) are key players in the transmission of pain signals.[1][2] Specifically, the NaV1.8 subtype is preferentially expressed in peripheral sensory neurons and is implicated in the pathophysiology of both inflammatory and neuropathic pain.[2][3][4] PF-06305591 dihydrate is a potent and highly selective blocker of the NaV1.8 channel, making it a promising candidate for the treatment of pain.[5][6][7][8][9][10] This document provides detailed application notes and protocols for the preclinical evaluation of this compound in the Complete Freund's Adjuvant (CFA) induced model of chronic inflammatory pain. The CFA model is a widely used and robust animal model that mimics many aspects of human inflammatory pain conditions.[11][12][13]
Compound Information: this compound
PF-06305591 is a small molecule inhibitor that demonstrates high selectivity for the NaV1.8 sodium channel.[7][9] It has shown a favorable preclinical profile, including good bioavailability in rats.[7][10]
| Parameter | Value | Reference |
| Target | Voltage-gated sodium channel NaV1.8 | [5][6][7][8][9] |
| IC50 | 15 nM | [5][6][7][8][9][10] |
| Molecular Formula | C15H22N4O | [7] |
| CAS Number | 1449473-97-5 | [7] |
| Preclinical Profile | Excellent in vitro ADME and safety profile, good rat bioavailability | [5][7][10] |
Signaling Pathway of PF-06305591 in Nociception
Experimental Protocol: CFA-Induced Inflammatory Pain Model
This protocol describes the induction of chronic inflammatory pain in rodents using Complete Freund's Adjuvant and the subsequent evaluation of the analgesic efficacy of this compound.
Materials and Reagents
-
This compound
-
Vehicle for PF-06305591 (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[10]
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis[12]
-
Sterile saline (0.9% NaCl)
-
Isoflurane or other suitable anesthetic
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Behavioral testing apparatus (e.g., von Frey filaments, radiant heat source for Hargreaves test)
Experimental Workflow
Step-by-Step Procedure
-
Animal Acclimatization and Baseline Testing:
-
House animals under standard laboratory conditions for at least one week to allow for acclimatization.[14]
-
Habituate the animals to the behavioral testing environment for at least 15 minutes on several days leading up to the experiment.[14]
-
Measure baseline mechanical and thermal sensitivity using von Frey filaments and a radiant heat source (Hargreaves test), respectively.
-
-
Induction of Inflammation:
-
Anesthetize the animals (e.g., with isoflurane).
-
Inject 100 µL (for rats) or 20 µL (for mice) of CFA into the plantar surface of the right hind paw.[11][13] The control group receives an equivalent volume of sterile saline.[14]
-
Monitor the animals for signs of inflammation, such as paw edema and erythema, which typically develop within hours and persist for several days to weeks.[15]
-
-
Drug Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.[10]
-
At a predetermined time point after CFA injection (e.g., 24 hours, when hyperalgesia is established), administer PF-06305591 or vehicle to the animals. The route of administration (e.g., oral, intraperitoneal) and dose will depend on the experimental design and the compound's pharmacokinetic properties.
-
-
Post-Treatment Behavioral Assessment:
-
At various time points after drug administration (e.g., 1, 2, 4, and 6 hours), reassess mechanical allodynia (paw withdrawal threshold to von Frey filaments) and thermal hyperalgesia (paw withdrawal latency to a radiant heat source).
-
The investigator should be blinded to the treatment groups to avoid bias.
-
Data Analysis
-
Mechanical sensitivity is typically expressed as the paw withdrawal threshold (PWT) in grams.
-
Thermal sensitivity is expressed as the paw withdrawal latency (PWL) in seconds.
-
Data should be analyzed using appropriate statistical methods, such as a two-way ANOVA with post-hoc tests, to compare the effects of PF-06305591 versus vehicle over time.
Expected Outcomes and Data Presentation
Treatment with an effective dose of PF-06305591 is expected to reverse CFA-induced mechanical allodynia and thermal hyperalgesia, as indicated by an increase in paw withdrawal threshold and paw withdrawal latency, respectively, compared to the vehicle-treated group.
Table 2: Hypothetical Data on Mechanical Allodynia
| Treatment Group | Dose (mg/kg) | Baseline PWT (g) | 24h post-CFA PWT (g) | 2h post-drug PWT (g) |
| Saline + Vehicle | - | 15.2 ± 1.1 | 14.9 ± 1.3 | 15.0 ± 1.2 |
| CFA + Vehicle | - | 15.0 ± 1.0 | 4.1 ± 0.5 | 4.3 ± 0.6 |
| CFA + PF-06305591 | 10 | 15.1 ± 1.2 | 4.3 ± 0.4 | 9.8 ± 0.9 |
| CFA + PF-06305591 | 30 | 14.9 ± 1.1 | 4.0 ± 0.5 | 13.5 ± 1.0 |
| *PWT: Paw Withdrawal Threshold. Data are presented as mean ± SEM. *p < 0.05 vs. CFA + Vehicle. |
Table 3: Hypothetical Data on Thermal Hyperalgesia
| Treatment Group | Dose (mg/kg) | Baseline PWL (s) | 24h post-CFA PWL (s) | 2h post-drug PWL (s) |
| Saline + Vehicle | - | 12.5 ± 0.8 | 12.3 ± 0.9 | 12.6 ± 0.7 |
| CFA + Vehicle | - | 12.7 ± 0.7 | 6.2 ± 0.4 | 6.5 ± 0.5 |
| CFA + PF-06305591 | 10 | 12.6 ± 0.9 | 6.4 ± 0.5 | 9.7 ± 0.6 |
| CFA + PF-06305591 | 30 | 12.4 ± 0.8 | 6.1 ± 0.4 | 11.8 ± 0.8 |
| *PWL: Paw Withdrawal Latency. Data are presented as mean ± SEM. *p < 0.05 vs. CFA + Vehicle. |
Logical Relationship Diagram
Conclusion
The Complete Freund's Adjuvant model is a suitable and well-characterized preclinical model for evaluating the potential therapeutic efficacy of NaV1.8 inhibitors like this compound in inflammatory pain states. The protocols outlined in this document provide a framework for conducting such studies. Successful demonstration of efficacy in this model would provide strong rationale for further development of PF-06305591 as a novel, non-addictive analgesic.[3][16]
References
- 1. Targeting voltage-gated sodium channels for treating neuropathic and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Sodium channels as a new target for pain treatment [frontiersin.org]
- 3. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. PF-06305591 | Nav1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 10. PF-06305591 | TargetMol [targetmol.com]
- 11. 4.7. Complete Freund’s Adjuvant (CFA)-Induced Chronic Inflammatory Pain [bio-protocol.org]
- 12. yeasenbio.com [yeasenbio.com]
- 13. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]
- 14. The related mechanism of complete Freund's adjuvant‐induced chronic inflammation pain based on metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neonatal complete Freund's adjuvant-induced inflammation does not induce or alter hyperalgesic priming or alter adult distributions of C-fibre dorsal horn innervation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PF-06305591 dihydrate solubility and formulation issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and formulation of PF-06305591 dihydrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective blocker of the voltage-gated sodium channel NaV1.8, with an IC50 of 15 nM.[1][2][3][4][5] Its mechanism of action involves the inhibition of this ion channel, which plays a crucial role in pain signaling pathways. It has shown a favorable preclinical profile regarding in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and safety.[1][5]
Q2: What are the known solubility characteristics of this compound?
A2: this compound is sparingly soluble in aqueous solutions. Its solubility is significantly higher in organic solvents like dimethyl sulfoxide (DMSO). For in vivo studies, it has been successfully formulated in various solvent systems.[1][5][6] Detailed solubility in different solvents is provided in the data table below. As a benzimidazole derivative, its aqueous solubility is likely to be pH-dependent, with potentially increased solubility in acidic conditions.[2][7]
Q3: What are the recommended storage conditions for this compound solutions?
A3: Stock solutions of this compound should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles. Recommended storage is at -80°C for up to 6 months or -20°C for up to 1 month.[1][2][5] The powder form is stable for up to 3 years when stored at -20°C.[3][4]
Solubility Data
The following table summarizes the available solubility data for PF-06305591 and its dihydrate form in various solvents and formulation vehicles.
| Solvent/Vehicle | Concentration Achieved | Observations |
| This compound | ||
| DMSO | 100 mg/mL (ultrasonic) | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.05 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.05 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.05 mM) | Clear solution |
| PF-06305591 (Anhydrous) | ||
| DMSO | 45 mg/mL (164.02 mM) | Sonication is recommended |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL (7.29 mM) | Sonication is recommended |
Troubleshooting Guides
This section addresses common issues encountered during the handling and formulation of this compound.
Issue 1: Precipitation or Phase Separation During Formulation
-
Question: I am observing precipitation when preparing a formulation of this compound. How can I resolve this?
-
Answer:
-
Energy Input: Gentle heating and/or sonication can aid in the dissolution of the compound.[1][2][5] Be cautious with heat, as it may degrade the compound. Monitor for any changes in color or clarity that might indicate degradation.
-
Solvent Order of Addition: When preparing complex vehicles, add the solvents sequentially and ensure the compound is fully dissolved in one solvent before adding the next.[1][2][5]
-
pH Adjustment: Since PF-06305591 is a benzimidazole derivative, its solubility may be enhanced in acidic conditions.[2] Consider adjusting the pH of the aqueous component of your formulation to a lower value, but ensure the final pH is compatible with the intended application (e.g., physiological pH for in vivo studies).
-
Co-solvents and Surfactants: The use of co-solvents like PEG300 and surfactants like Tween 80 can improve solubility and prevent precipitation.[1][5][8] Experiment with different ratios of these excipients.
-
Complexation Agents: Cyclodextrins, such as SBE-β-CD, can be used to form inclusion complexes that enhance the aqueous solubility of poorly soluble compounds.[1][5][9]
-
Issue 2: Low Bioavailability in Preclinical Studies
-
Question: My in vivo studies with this compound are showing low or variable bioavailability. What formulation strategies can I employ to improve this?
-
Answer:
-
Particle Size Reduction: Decreasing the particle size of the solid drug increases the surface area available for dissolution, which can enhance the dissolution rate and subsequently, bioavailability.[8][9] Techniques like micronization or nanonization can be explored.
-
Lipid-Based Formulations: Formulating this compound in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its absorption.[9][10] The provided data shows solubility in corn oil, suggesting this is a viable approach.[1][5]
-
Amorphous Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can enhance its dissolution rate and absorption.[11][12] This involves dissolving the drug and a carrier in a common solvent and then removing the solvent.
-
pH Modification: For oral formulations, consider the pH of the gastrointestinal tract. Enhancing solubility in the acidic environment of the stomach could lead to better absorption downstream.[13]
-
Experimental Protocols
Protocol: Determination of pH-Dependent Aqueous Solubility
This protocol outlines a method for determining the solubility of this compound at different pH values, adapted from general pharmaceutical guidelines.
-
Materials:
-
This compound powder
-
A series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers)
-
Vials or small glass containers
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Calibrated pH meter
-
-
Procedure:
-
Prepare a series of buffers at the desired pH values (e.g., 2, 4, 6, 7.4, 8, 10).
-
Add an excess amount of this compound powder to a known volume of each buffer in separate vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
After equilibration, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw a supernatant aliquot from each vial.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of PF-06305591 in the diluted supernatant using a validated HPLC or UV-Vis method.
-
Calculate the solubility at each pH value, accounting for the dilution factor.
-
Measure the final pH of each saturated solution to ensure it has not significantly changed during the experiment.
-
Visualizations
References
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. RIGGTEK GmbH, Pharmaceutical Dissolution Testing Instruments and Validation Services [riggtek.de]
- 4. <1087> APPARENT INTRINSIC DISSOLUTION-DISSOLUTION TESTING PROCEDURES FOR ROTATING DISK AND STATIONARY DISK [drugfuture.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PF-06305591 Dihydrate
This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for dissolving PF-06305591 dihydrate in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
The solubility of this compound in DMSO can vary between suppliers. It is recommended to consult the manufacturer's product sheet for specific information. Reported solubilities range from 20 mg/mL to as high as 100 mg/mL.[1][2][3] See the table below for a summary of quantitative data from various sources.
Q2: I am having difficulty dissolving the compound. What can I do?
If you encounter issues with dissolution, several techniques can be employed. The use of sonication or ultrasound is frequently recommended to aid in dissolving the compound.[1][3][4] Gentle heating can also be applied if precipitation is observed.[1][5] It is also crucial to use high-quality, anhydrous (newly opened) DMSO, as the compound's solubility can be significantly affected by hygroscopic (water-absorbed) DMSO.[1][3]
Q3: How should I prepare a stock solution of this compound in DMSO?
To prepare a stock solution, add the appropriate volume of DMSO to your vial of this compound to achieve the desired concentration. It is advisable to vortex the solution and use an ultrasonic bath to ensure complete dissolution.[1][4]
Q4: How should I store the DMSO stock solution?
Stock solutions of this compound in DMSO should be aliquoted to prevent multiple freeze-thaw cycles.[1] For storage, it is recommended to keep the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Data Presentation
Table 1: Solubility of this compound in DMSO from Various Suppliers
| Supplier | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| MedchemExpress | 100 mg/mL | 322.18 mM | Ultrasonic recommended.[1][3] |
| TargetMol | 45 mg/mL | 164.02 mM | Sonication is recommended.[4] |
| Sigma-Aldrich | 20 mg/mL | Not specified | Results in a clear solution.[2] |
| Probechem | Not specified | 10 mM |
Experimental Protocols
Methodology for Dissolving this compound in DMSO
-
Preparation : Before starting, ensure you have a vial of this compound and a new, unopened bottle of anhydrous, high-purity DMSO.
-
Calculation : Determine the required volume of DMSO to add to the solid compound to achieve your target concentration.
-
Dispensing : Using a calibrated pipette, add the calculated volume of DMSO to the vial containing this compound.
-
Initial Mixing : Cap the vial securely and vortex briefly to mix the contents.
-
Sonication : Place the vial in an ultrasonic water bath and sonicate until the solid is completely dissolved. Monitor the solution to see if it becomes clear.
-
Gentle Heating (Optional) : If the compound does not fully dissolve with sonication, you may warm the solution gently (e.g., in a 37°C water bath) to aid dissolution.
-
Verification : Once the solution is clear and no particulate matter is visible, the dissolution is complete.
-
Storage : For long-term storage, it is recommended to create single-use aliquots and store them at -20°C or -80°C.[1]
Mandatory Visualization
Caption: Workflow for dissolving PF-06305591 in DMSO.
References
Technical Support Center: Optimizing In Vivo Bioavailability of PF-06305591 Dihydrate
Welcome to the technical support center for PF-06305591 dihydrate. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this potent and selective NaV1.8 blocker in in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the bioavailability of this compound in your studies.
Troubleshooting Guide & FAQs
This section addresses common challenges and questions that may arise during the formulation and in vivo administration of this compound.
Q1: My in vivo experiment is showing lower than expected efficacy. Could this be a bioavailability issue?
A1: Yes, suboptimal bioavailability is a likely cause for reduced efficacy. PF-06305591 is a potent and highly selective NaV1.8 blocker with an IC50 of 15 nM.[1][2][3][4] If the compound is not efficiently absorbed and distributed to the target site, its therapeutic effect will be diminished. We recommend reviewing your formulation and administration protocol. Refer to the recommended formulation protocols in this guide to ensure the compound is properly solubilized.
Q2: I am observing precipitation or phase separation in my formulation. What should I do?
A2: Precipitation indicates that the compound is not fully solubilized, which will significantly impact its bioavailability. If you observe this, gentle heating and/or sonication can be used to aid dissolution.[1][2] Ensure that each solvent is added sequentially and mixed thoroughly before adding the next. If the issue persists, consider trying an alternative formulation. See the "In Vivo Formulation Protocols" table for options.
Q3: What are the recommended solvents and vehicles for in vivo administration of this compound?
A3: Several vehicle compositions have been successfully used for in vivo studies. The choice of vehicle can significantly influence the bioavailability. Commonly used vehicles include combinations of DMSO, PEG300, Tween-80, and saline, or formulations with SBE-β-CD or corn oil.[1][2] Detailed protocols are provided in the "In Vivo Formulation Protocols" section.
Q4: What is the known bioavailability of PF-06305591 in preclinical models?
A4: PF-06305591 has been described as having good bioavailability in rats.[1][2][5] While specific percentages for the dihydrate form are not extensively published, a related compound, PF-01247324, another selective NaV1.8 blocker, demonstrated high oral bioavailability of 91% in rats.[6] This suggests that with an optimized formulation, high bioavailability of PF-06305591 is achievable.
Q5: How should I prepare and store stock solutions of this compound?
A5: For stock solutions, DMSO is a suitable solvent.[7] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1][2]
Data Presentation: In Vivo Formulation Protocols
The following table summarizes recommended vehicle formulations for in vivo administration of this compound to achieve a clear solution and good solubility.
| Formulation Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Achievable Solubility |
| Protocol 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL (8.05 mM) |
| Protocol 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL (8.05 mM) |
| Protocol 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL (8.05 mM) |
Data sourced from MedchemExpress.[2]
Experimental Protocols
General Protocol for In Vivo Formulation Preparation (Using Protocol 1)
This protocol details the step-by-step preparation of this compound for in vivo administration using a common vehicle.
-
Weighing the Compound: Accurately weigh the required amount of this compound powder.
-
Initial Solubilization: Add the specified volume of DMSO (10% of the final volume) to the powder. Vortex or sonicate until the compound is completely dissolved.
-
Addition of PEG300: Add the specified volume of PEG300 (40% of the final volume). Mix thoroughly until the solution is homogeneous.
-
Addition of Tween-80: Add the specified volume of Tween-80 (5% of the final volume). Mix thoroughly.
-
Final Dilution with Saline: Add the final volume of saline (45% of the final volume) and mix until a clear, homogeneous solution is achieved.
-
Pre-dosing Inspection: Before administration, visually inspect the solution for any signs of precipitation. If necessary, warm the solution slightly or sonicate to ensure complete dissolution.
Workflow for a Typical In Vivo Bioavailability Study
The following diagram illustrates the key steps in conducting an in vivo bioavailability study for this compound.
Caption: Workflow for an in vivo bioavailability study of this compound.
Visualizations
Mechanism of Action: NaV1.8 Blockade in Pain Signaling
This compound selectively blocks the NaV1.8 voltage-gated sodium channel, which is crucial for the transmission of pain signals in sensory neurons.[8][9]
Caption: Role of NaV1.8 in pain signaling and its blockade by PF-06305591.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. PF-06305591 | Nav1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 5. PF-06305591 | TargetMol [targetmol.com]
- 6. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
- 8. PF-6305591 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. The discovery and optimization of benzimidazoles as selective NaV1.8 blockers for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-06305591 dihydrate stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of PF-06305591 dihydrate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C in a desiccated environment. Under these conditions, the compound is reported to be stable for up to three years.
Q2: How should I store stock solutions of this compound?
A2: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage, solutions can be kept at -20°C for up to one month. For longer-term storage, it is recommended to store solutions at -80°C, where they are stable for up to six months.[1]
Q3: Is this compound sensitive to moisture?
A3: Yes, this compound is known to be hygroscopic. It is crucial to store the solid compound in a desiccator and handle it in a controlled-humidity environment whenever possible to prevent water absorption, which could affect its stability and weighing accuracy.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively published in publicly available literature, compounds with similar functional groups may be susceptible to hydrolysis, oxidation, and photolysis. Forced degradation studies under stress conditions (acidic, basic, oxidative, thermal, and photolytic) are recommended to identify potential degradation products.
Q5: How can I assess the stability of my this compound sample?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS), should be used. This allows for the separation and quantification of the intact drug from any potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty in dissolving the compound | Compound may have absorbed moisture, affecting its physical properties. | Ensure the compound is stored in a desiccated environment. Gentle warming or sonication may aid in dissolution, but care should be taken to avoid thermal degradation. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Always use freshly prepared solutions for experiments. If using stored stock solutions, ensure they have been stored under the recommended conditions and for the appropriate duration. Perform a purity check using a suitable analytical method if degradation is suspected. |
| Appearance of new peaks in chromatogram | The compound has degraded. | Review storage conditions and handling procedures. Conduct forced degradation studies to identify the conditions causing degradation and to characterize the degradation products. |
| Changes in physical appearance of the solid (e.g., clumping) | Absorption of moisture due to the hygroscopic nature of the compound. | Store the compound in a tightly sealed container with a desiccant. Handle in a glove box or a low-humidity environment. |
Stability and Storage Conditions Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Lyophilized Powder) | -20°C | 3 years | Store in a desiccated environment to protect from moisture. |
| Stock Solution | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to investigate the stability of this compound under various stress conditions.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide and keep it at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light for a defined period as per ICH Q1B guidelines.
3. Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC or UPLC-MS method to separate and quantify PF-06305591 and any degradation products.
4. Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Characterize the major degradation products using mass spectrometry and/or NMR if necessary.
Protocol 2: Example of a Stability-Indicating HPLC Method
This is a hypothetical method based on common practices for small molecule analysis and should be optimized for your specific instrumentation and requirements.
-
Instrumentation: HPLC system with a UV detector or a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
Time (min) %B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at an appropriate wavelength (determined by UV scan) or MS detection in positive ion mode.
-
Injection Volume: 10 µL.
Visualizations
References
Technical Support Center: PF-06305591 Dihydrate Patch Clamp Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PF-06305591 dihydrate in patch clamp electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and highly selective small molecule blocker of the voltage-gated sodium channel NaV1.8.[1][2][3][4][5] NaV1.8 is primarily expressed in peripheral sensory neurons, including nociceptive neurons of the dorsal root ganglion (DRG), and plays a key role in pain signal transmission.[6]
Q2: What is the mechanism of action of PF-06305591?
A2: PF-06305591 acts as a pore blocker of the NaV1.8 channel, physically obstructing the ion conduction pathway.[7] Its high selectivity is thought to be determined by allosteric modulation from non-ligand binding residues within the channel.
Q3: What are the key biophysical properties of the NaV1.8 channel that I should be aware of?
A3: NaV1.8 channels exhibit several distinct biophysical properties compared to other NaV subtypes. These include:
-
Tetrodotoxin (TTX) resistance: NaV1.8 is resistant to blockade by the standard sodium channel blocker TTX.
-
Depolarized voltage-dependence of activation: NaV1.8 requires a more depolarized membrane potential to activate.[6]
-
Slower inactivation kinetics: The channel inactivates more slowly and has a persistent current component.[6]
-
Rapid recovery from inactivation: This property allows for repetitive firing of action potentials.[8]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). For a stock solution, dissolve the compound in DMSO. For in vivo experiments, further dilution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been described.[1][4] It is recommended to prepare fresh working solutions daily and to aliquot and store stock solutions at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][4]
Troubleshooting Guides
This section addresses common issues encountered during patch clamp recordings with this compound.
Issue 1: Unstable or drifting baseline currents after compound application.
-
Question: My baseline is unstable after applying PF-06305591. What could be the cause?
-
Answer:
-
Compound Precipitation: PF-06305591, like many small molecules, may precipitate at higher concentrations in aqueous recording solutions. Visually inspect your perfusion lines and the bath for any signs of precipitation. Consider making fresh dilutions or slightly increasing the DMSO concentration in your final working solution (ensure final DMSO concentration is consistent across all conditions and ideally below 0.1%).
-
Solvent Effects: High concentrations of solvents like DMSO can affect membrane stability. Prepare a vehicle control with the same final DMSO concentration as your compound solution to rule out solvent-induced instability.
-
Giga-seal Instability: The issue might be with the seal to the cell membrane. Ensure you have a stable giga-ohm seal before starting the experiment. Drifting baselines can be a sign of a deteriorating seal.
-
-
Issue 2: No or very weak inhibition of NaV1.8 currents.
-
Question: I am not observing the expected block of NaV1.8 currents with PF-06305591. Why might this be?
-
Answer:
-
Incorrect Voltage Protocol: NaV1.8 has a more depolarized voltage-dependence of activation. Ensure your voltage protocol is appropriate to elicit robust NaV1.8 currents. A typical protocol involves a holding potential of around -100 mV to -120 mV, followed by a depolarizing step to between -10 mV and +20 mV.
-
Compound Dilution Error: Double-check your serial dilutions and calculations to ensure the final concentration of PF-06305591 is as intended.
-
Incomplete Solution Exchange: Ensure your perfusion system allows for complete and rapid exchange of the solution around the patched cell. Inadequate perfusion will result in a lower effective concentration of the compound at the channel.
-
State-Dependent Block: The potency of some channel blockers can be state-dependent (i.e., they bind with different affinities to the resting, open, or inactivated states of the channel). While PF-06305591 is reported to inhibit both resting and inactivated states, the specific voltage protocol used can influence the observed block.
-
-
Issue 3: High variability in the measured IC50 value.
-
Question: My calculated IC50 for PF-06305591 varies significantly between experiments. What could be contributing to this?
-
Answer:
-
Cell Health and Expression Levels: The health and density of NaV1.8 expression can vary between cells, which can affect the measured potency of a blocker. Use healthy, robustly expressing cells for your recordings.
-
Run-down of Currents: NaV1.8 currents can "run-down" or decrease in amplitude over the course of a long experiment. This can be misinterpreted as a drug effect. Monitor the stability of your currents in a vehicle control over a similar time course.
-
Inconsistent Experimental Conditions: Ensure that temperature, pH, and osmolarity of your recording solutions are consistent across all experiments, as these can influence both channel gating and compound activity.
-
-
Data Presentation
Table 1: Pharmacological Profile of PF-06305591
| Target | IC50 (nM) | Notes |
| NaV1.8 | 15 | Potent and selective blocker.[1][2][3][4][5] |
| Other NaV Subtypes | Not specified | Reported to have high selectivity over other NaV subtypes, but specific IC50 values are not publicly available.[9] |
| K+ Channels | Not specified | Reported to have no significant activity.[9] |
| Ca2+ Channels | Not specified | Reported to have no significant activity.[9] |
Table 2: Key Biophysical Properties of Human NaV1.8 Channels
| Parameter | Reported Value | Reference |
| Voltage of half-maximal activation (V1/2) | ~ -15 to -25 mV | [6] |
| Voltage of half-maximal inactivation (V1/2) | ~ -40 to -50 mV | |
| Recovery from inactivation (fast time constant) | ~ 1-5 ms | [8] |
| Recovery from inactivation (slow time constant) | > 100 ms | [8] |
Experimental Protocols
Whole-Cell Voltage-Clamp Protocol for IC50 Determination of PF-06305591 on NaV1.8
-
Cell Culture: Use a cell line stably expressing human NaV1.8 (e.g., HEK293 or CHO cells) or primary dorsal root ganglion (DRG) neurons.
-
Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, pH adjusted to 7.4 with NaOH. To isolate NaV1.8 currents, include 300 nM TTX to block endogenous TTX-sensitive sodium channels.
-
-
Recording:
-
Establish a whole-cell patch clamp configuration.
-
Hold the cell at a membrane potential of -100 mV.
-
Apply a depolarizing voltage step to 0 mV for 20-50 ms to elicit NaV1.8 currents. Pulses can be applied every 10-20 seconds to allow for recovery from inactivation.
-
Record a stable baseline current for at least 3-5 minutes.
-
Perfuse the cell with increasing concentrations of this compound, allowing the block to reach steady-state at each concentration (typically 3-5 minutes).
-
Perform a washout with the external solution to assess the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Normalize the current to the pre-drug control.
-
Plot the normalized current as a function of the PF-06305591 concentration and fit the data with a Hill equation to determine the IC50.
-
Mandatory Visualization
Caption: Experimental workflow for IC50 determination of PF-06305591.
Caption: Troubleshooting flowchart for PF-06305591 patch clamp experiments.
Caption: Simplified signaling pathway of NaV1.8 in pain perception and the action of PF-06305591.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. PF-06305591 | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The discovery and optimization of benzimidazoles as selective NaV1.8 blockers for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.ncl.ac.uk [eprints.ncl.ac.uk]
- 7. PF-6305591 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. PF-06305591 | Nav1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: PF-06305591 Dihydrate Off-Target Effects Investigation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the potential off-target effects of PF-06305591 dihydrate.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
This compound is a potent and highly selective blocker of the voltage-gated sodium channel NaV1.8, with a reported IC50 of 15 nM.[1][2][3] Preclinical data indicate a favorable profile, with no significant activity reported against other sodium channel subtypes, potassium (K+) channels, and calcium (Ca2+) channels.[2] It has also been described as having a highly attractive profile concerning hERG activity.[1][4]
Q2: My experimental results are not what I expected based on NaV1.8 inhibition alone. Could off-target effects be the cause?
While PF-06305591 is known for its high selectivity, unexpected results in your experiments could potentially stem from several factors, including off-target effects, particularly at higher concentrations. It is also important to consider experimental variability, cell line or animal model differences, and the specific assay conditions. To investigate the possibility of off-target effects, a systematic approach is recommended, as outlined in the troubleshooting guides below.
Q3: At what concentrations should I be concerned about potential off-target effects?
Off-target effects are generally more likely to be observed at concentrations significantly higher than the IC50 for the primary target. As a rule of thumb, it is advisable to conduct control experiments to screen for off-target activities, especially if you are using PF-06305591 at concentrations substantially exceeding its 15 nM IC50 for NaV1.8.
Q4: Are there any known off-target interactions for this compound?
Troubleshooting Guides
Problem 1: Unexpected Phenotype Observed in Cellular Assays
If you observe a cellular phenotype that cannot be readily explained by the inhibition of NaV1.8, consider the following troubleshooting steps:
Troubleshooting Steps:
-
Confirm On-Target Activity: First, ensure that the observed effects are occurring at concentrations consistent with the known potency of PF-06305591 for NaV1.8.
-
Control Experiments:
-
Expression Controls: Use cell lines that do not express NaV1.8 or employ techniques like siRNA or CRISPR to knock down NaV1.8 expression. If the phenotype persists in the absence of the target, it is likely an off-target effect.
-
Dose-Response Analysis: Conduct a dose-response experiment. On-target effects should correlate with the IC50 of PF-06305591 for NaV1.8. Off-target effects may manifest at higher concentrations.
-
-
Investigate Other Ion Channels: PF-06305591's primary mechanism is ion channel blockade. Assess its activity on other relevant ion channels that might be expressed in your cell model.
-
Broad Kinase Profiling: Unintended interactions with kinases are a common source of off-target effects for small molecules. Consider performing a kinase screen to identify potential interactions.
Caption: Workflow for assessing off-target ion channel activity using patch-clamp electrophysiology.
Problem 2: Unexplained Signaling Pathway Modulation
If your experiments (e.g., western blotting, reporter assays) indicate modulation of a signaling pathway that is not directly linked to NaV1.8, consider kinase inhibition as a potential off-target mechanism.
Troubleshooting Steps:
-
Literature Review: Check for any known links between NaV1.8 and the observed signaling pathway.
-
In Vitro Kinase Assay: Test the effect of PF-06305591 on key kinases within the identified pathway.
-
Broad Kinase Profiling: To be comprehensive, perform a broad kinase screen (e.g., using a service like KINOMEscan) to identify any unintended kinase targets.
Caption: General workflow for an in vitro kinase inhibition assay.
Data Presentation
Due to the limited public data on the off-target profile of PF-06305591, we provide the following table as a template for summarizing your own experimental findings from off-target screening assays.
Table 1: User-Generated Off-Target Activity Profile of this compound
| Target Class | Specific Target | Assay Type | IC50 / % Inhibition @ [Concentration] |
| Ion Channel | e.g., NaV1.5 | Patch Clamp | Enter your data here |
| e.g., hERG | Patch Clamp | Enter your data here | |
| e.g., CaV1.2 | Patch Clamp | Enter your data here | |
| Kinase | e.g., SRC | Biochemical Assay | Enter your data here |
| e.g., LCK | Biochemical Assay | Enter your data here | |
| GPCR | e.g., ADRB2 | Binding Assay | Enter your data here |
| Other | e.g., PDE4 | Enzymatic Assay | Enter your data here |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Off-Target Ion Channel Activity
This protocol is a general guideline for assessing the inhibitory effect of PF-06305591 on a non-target ion channel expressed in a suitable cell line (e.g., HEK293 cells).
Methodology:
-
Cell Preparation:
-
Culture cells stably expressing the off-target ion channel of interest to 70-80% confluency.
-
Dissociate the cells using a gentle, enzyme-free dissociation solution and re-plate onto glass coverslips for recording.
-
-
Pipette and Solution Preparation:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the appropriate internal solution.
-
The composition of the internal and external solutions will be specific to the ion channel being studied.
-
-
Recording:
-
Obtain a giga-ohm seal between the pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Apply a voltage protocol appropriate for activating the ion channel of interest.
-
Record baseline currents in the absence of the compound.
-
-
Compound Application:
-
Perfuse the cell with the external solution containing PF-06305591 at various concentrations.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Normalize the current to the baseline recording.
-
Plot the normalized current as a function of compound concentration and fit the data to the Hill equation to determine the IC50 value.
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for determining the ability of PF-06305591 to inhibit the activity of a specific kinase.
Methodology:
-
Reaction Setup:
-
In a suitable assay plate (e.g., 96-well or 384-well), prepare a reaction mixture containing the purified kinase, its specific substrate (peptide or protein), and the assay buffer.
-
Add PF-06305591 at a range of concentrations. Include a positive control (a known inhibitor for the kinase) and a negative control (vehicle, e.g., DMSO).
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period.
-
-
Detection:
-
Stop the reaction and measure the kinase activity. The detection method will depend on the assay format (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™, or radioactivity for filter binding assays).
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the PF-06305591 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
Technical Support Center: Enhancing the In Vivo Half-Life of PF-06305591 Dihydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo half-life of PF-06305591 dihydrate, a potent and selective NaV1.8 blocker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
This compound is a potent and highly selective voltage-gated sodium channel NaV1.8 blocker with an IC50 of 15 nM.[1][2] It has demonstrated a favorable preclinical in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profile, as well as good bioavailability in rats.[1][3] As a member of the benzimidazole class of compounds, it is important to consider that this chemical scaffold can be susceptible to metabolism, which may impact its in vivo half-life.[4]
Q2: What are the known physicochemical and ADME properties of PF-06305591?
| Property | Value/Information | Source |
| Molecular Formula | C15H22N4O | [5] |
| Molecular Weight | 274.36 g/mol | [3] |
| In Vitro Potency (IC50) | 15 nM for NaV1.8 | [1][2] |
| Bioavailability | Good in rats | [1] |
| In Vitro ADME | Excellent preclinical profile | [5] |
| Solubility | Soluble in DMSO, and formulations with PEG300, Tween 80, and SBE-β-CD | [1][3] |
Q3: Why is improving the in vivo half-life of a compound like PF-06305591 important?
A longer in vivo half-life can lead to a more sustained therapeutic effect, allowing for less frequent dosing and improved patient compliance. For a drug candidate, a half-life that supports once or twice-daily dosing is often desirable.[6] Strategies to extend the half-life can significantly lower the required efficacious dose.[6]
Troubleshooting Guide
This guide addresses common issues encountered when a potent in vitro compound exhibits a shorter-than-desired in vivo half-life.
Issue 1: Rapid clearance of PF-06305591 observed in preclinical pharmacokinetic studies.
-
Question: My preliminary in vivo studies in rodents show that PF-06305591 is cleared more rapidly than expected. What are the potential causes and how can I investigate them?
-
Answer: Rapid clearance can be due to extensive metabolism or rapid excretion. Given that PF-06305591 is a benzimidazole derivative, Phase I (oxidation) and Phase II (e.g., glucuronidation) metabolism are potential pathways for rapid elimination.[4]
Recommended Actions:
-
In Vitro Metabolism Studies: Conduct experiments using liver microsomes or hepatocytes from the preclinical species of interest (and human) to identify the major metabolic pathways.
-
Metabolite Identification: Use LC-MS/MS to identify the major metabolites formed in the in vitro systems. This will reveal the sites on the molecule that are most susceptible to metabolism.
-
Issue 2: Poor exposure despite good in vitro permeability.
-
Question: PF-06305591 has good reported in vitro permeability, but I am observing low plasma concentrations after oral dosing. What could be the issue?
-
Answer: Poor oral exposure can result from low solubility in the gastrointestinal tract, first-pass metabolism in the gut wall or liver, or efflux by transporters.
Recommended Actions:
-
Formulation Optimization: The solubility of PF-06305591 can be enhanced through various formulation strategies. Consider using excipients like those mentioned in commercially available protocols, such as:
-
Route of Administration Comparison: Compare the pharmacokinetic profile after intravenous (IV) and oral (PO) administration to determine the absolute bioavailability. A significant difference between IV and PO exposure suggests poor absorption or high first-pass metabolism.
-
Issue 3: How can I proactively design experiments to improve the half-life of PF-06305591?
-
Question: What strategies can I employ to extend the in vivo half-life of PF-06305591?
-
Answer: Several strategies can be considered, ranging from formulation approaches to chemical modification.
Recommended Strategies:
-
Sustained-Release Formulations: For subcutaneous or intramuscular administration, consider formulating PF-06305591 in a depot vehicle that allows for slow release over time.
-
Structural Modification (Lead Optimization): If metabolic instability is confirmed, medicinal chemistry efforts can be directed at modifying the metabolically labile sites. For example, introducing steric hindrance or replacing a metabolically active group with a more stable one.
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) can increase the hydrodynamic radius of the molecule, reducing renal clearance.
-
Lipidation: Addition of a lipid moiety can promote binding to serum albumin, which acts as a carrier and reduces clearance.
-
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Prepare Microsomal Incubation: In a microcentrifuge tube, combine liver microsomes (from the species of interest), PF-06305591 (at a known concentration), and buffer (e.g., phosphate buffer, pH 7.4).
-
Initiate Reaction: Add NADPH to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound (PF-06305591).
-
Data Analysis: Plot the natural log of the percentage of PF-06305591 remaining versus time. The slope of the line will give the rate of metabolism, from which the in vitro half-life can be calculated.
Protocol 2: Rodent Pharmacokinetic Study
-
Animal Dosing: Administer PF-06305591 to a cohort of rodents (e.g., Sprague-Dawley rats) via the desired route of administration (e.g., oral gavage or intravenous injection). Use a well-characterized formulation.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of PF-06305591 in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including half-life (t½), maximum concentration (Cmax), time to Cmax (Tmax), and area under the curve (AUC).
Visualizations
Caption: A workflow for troubleshooting the short in vivo half-life of PF-06305591.
Caption: Potential metabolic pathways for benzimidazole-containing compounds like PF-06305591.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF-06305591 | TargetMol [targetmol.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. PF-6305591 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
PF-06305591 dihydrate dose-response curve challenges
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PF-06305591 dihydrate in dose-response studies.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: High Variability or Poor Reproducibility in Dose-Response Curves
High variability in your results can obscure the true dose-response relationship. Below are potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | This compound has specific solubility characteristics. Visually inspect your stock solutions and final assay dilutions for any signs of precipitation. If you observe precipitation, consider using sonication to aid dissolution.[1][2] It's also recommended to prepare fresh dilutions for each experiment. |
| Inconsistent Cell Health or NaV1.8 Expression | The functional expression of NaV1.8 in some cell lines can be low or variable.[3] Ensure your cell culture conditions are consistent between experiments. Regularly monitor cell health and passage number. For stable cell lines, periodically verify the level of NaV1.8 expression. |
| Pipetting Inaccuracies | Small pipetting errors, especially with serial dilutions, can lead to significant inaccuracies in the final compound concentration. Ensure your pipettes are properly calibrated and use appropriate pipetting techniques. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate reagents and lead to inconsistent results. To mitigate this, consider not using the outermost wells for critical data points or fill them with a buffer or water. |
| Inconsistent Incubation Times | Variations in incubation times can affect the extent of channel blockade. Use a timer and ensure all wells are incubated for the same duration. |
Problem 2: Noisy or Unstable Electrophysiology Recordings
For researchers using patch-clamp electrophysiology, a stable recording is critical for obtaining high-quality data.
| Potential Cause | Troubleshooting Steps |
| Poor Seal Resistance | A low seal resistance (<500 MΩ) can lead to noisy recordings.[4] Ensure your pipette tips are properly fire-polished and that your recording solutions are filtered and free of particulates. |
| Voltage Control Issues | Inadequate voltage clamp can distort the recorded currents. This is particularly important for rapidly activating channels like NaV1.8. Monitor your access resistance and compensate for it appropriately.[4] |
| External Electrical Interference | Electrical equipment in the lab can introduce noise into your recordings.[5][6] Ensure your setup is properly grounded and try to isolate it from sources of electrical noise. |
| Mechanical Instability | Vibrations can disrupt the patch-clamp seal. Place your setup on an anti-vibration table and minimize movement in the room during recordings. |
Frequently Asked Questions (FAQs)
Compound Handling and Preparation
-
Q1: How should I prepare stock solutions of this compound? A: this compound is soluble in DMSO.[1][7] For a 10 mM stock solution, you can dissolve the compound in DMSO. Sonication may be used to aid dissolution.[1] It is recommended to aliquot and store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[2]
-
Q2: What are the recommended in vivo formulations for this compound? A: Several formulations have been reported to achieve a clear solution for in vivo studies. These include:
Experimental Design and Protocols
-
Q3: What cell lines are suitable for studying this compound's effect on NaV1.8? A: Several options are available. HEK293 cells are commonly used for heterologous expression of NaV1.8.[3][8] However, achieving stable and functional expression in non-neuronal cell lines can be challenging.[3] Commercially available stable cell lines, such as CHO cells expressing human NaV1.8, are also a reliable option and are often validated for automated patch-clamp systems.[9]
-
Q4: Can you provide a basic protocol for a whole-cell voltage-clamp recording of NaV1.8 currents? A: The following is a general protocol and should be optimized for your specific experimental setup:
-
Cell Preparation: Use a cell line with stable expression of human NaV1.8.
-
Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES; pH 7.4 with NaOH. To isolate NaV1.8 currents, it may be necessary to include blockers for other channels expressed in your cell line.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the channels are in a resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV) to elicit NaV1.8 currents.
-
Perfuse the cell with the control external solution, followed by the external solution containing the desired concentration of this compound.
-
Repeat the voltage-step protocol to measure the effect of the compound on the channel currents.[10]
-
-
Data Interpretation
-
Q5: My dose-response curve has a very steep or very shallow slope. What could be the cause? A: The slope of the dose-response curve (Hill slope) provides information about the binding characteristics of the compound.
-
Steep Slope: A steep slope might indicate positive cooperativity in binding or could be an artifact of a narrow concentration range tested.
-
Shallow Slope: A shallow slope could suggest multiple binding sites with different affinities, negative cooperativity, or experimental issues such as compound instability or incomplete channel blockade at the highest concentrations.
-
-
Q6: I am observing use-dependent effects with PF-06305591. How do I investigate this? A: Use-dependent block is a characteristic of many ion channel inhibitors, where the block increases with channel activity. To investigate this, you can vary the frequency of the depolarizing pulses. A greater degree of block at higher stimulation frequencies is indicative of use-dependent effects.
Visualizations
Caption: Mechanism of action of PF-06305591.
Caption: Electrophysiology workflow for dose-response analysis.
Caption: Troubleshooting logic for dose-response curve issues.
References
- 1. PF-06305591 | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Chimeric NaV1.8 Channel Expression System Based on HEK293T Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of automated patch clamp assays to overcome the burden of variants of uncertain significance in inheritable arrhythmia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Main artifacts in electrocardiography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nav1.8 Cell Line | Stable CHO Cells for Pain Research & Nav1.7 [inscreenex.de]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of PF-06305591 dihydrate, a potent and selective blocker of the voltage-gated sodium channel NaV1.8, with other notable selective NaV1.8 inhibitors: A-803467, PF-01247324, and VX-150. The information presented is collated from various preclinical studies and aims to provide a comprehensive resource for evaluating these compounds in the context of pain research and analgesic drug development.
The voltage-gated sodium channel NaV1.8 is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals.[1] Its selective inhibition is a promising therapeutic strategy for treating a variety of pain states, with the potential for an improved side-effect profile compared to non-selective sodium channel blockers and opioids.[2]
In Vitro Potency and Selectivity
The ideal NaV1.8 inhibitor exhibits high potency for the target channel while demonstrating significant selectivity over other sodium channel subtypes to minimize off-target effects. The following table summarizes the in vitro potency (IC50) of this compound and its comparators against human and rodent NaV1.8 channels, as well as a panel of other human NaV channel subtypes.
| Compound | hNaV1.8 IC50 (nM) | rNaV1.8 (TTX-R) IC50 (nM) | hNaV1.2 IC50 (µM) | hNaV1.3 IC50 (µM) | hNaV1.5 IC50 (µM) | hNaV1.7 IC50 (µM) | Fold Selectivity (hNaV1.8 vs. others) |
| This compound | 15[3][4] | - | >10 | >10 | >10 | >10 | >667-fold vs. tested subtypes |
| A-803467 | 8[5][6] | 140 | ≥1 | ≥1 | ≥1 | ≥1 | >125-fold vs. tested subtypes |
| PF-01247324 | 196[7][8] | 448 | ~12.7 | - | ~10 | ~19.6 | ~50-100-fold vs. tested subtypes |
| VX-150 (active metabolite) | 15[9][10] | - | - | - | - | - | >400-fold vs. other subtypes[11] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct head-to-head comparative studies are limited. TTX-R refers to tetrodotoxin-resistant currents, which are primarily mediated by NaV1.8 in dorsal root ganglion neurons.
Preclinical Pharmacokinetics
A favorable pharmacokinetic profile is crucial for the successful clinical development of any therapeutic agent. The following table summarizes key preclinical pharmacokinetic parameters for the selected NaV1.8 blockers in rats.
| Compound | Bioavailability (F%) | Protein Binding (%) | Key Pharmacokinetic Notes |
| This compound | Good rat bioavailability | - | Possesses an excellent preclinical in vitro ADME and safety profile.[3] |
| A-803467 | 26 (i.p.)[12] | 98.7[12] | Moderate bioavailability after intraperitoneal administration. |
| PF-01247324 | 91 (p.o.)[13] | - | High oral bioavailability in rats. |
| VX-150 (active metabolite) | 26.67-36.11 (p.o.)[10] | 96.2-97.5 | Pro-drug that is rapidly converted to its active metabolite. |
ADME: Absorption, Distribution, Metabolism, and Excretion; i.p.: intraperitoneal; p.o.: oral.
In Vivo Efficacy in Preclinical Pain Models
The analgesic efficacy of these NaV1.8 blockers has been evaluated in various rodent models of inflammatory and neuropathic pain. The Complete Freund's Adjuvant (CFA) model is used to induce inflammatory pain, while the Spared Nerve Injury (SNI) or Spinal Nerve Ligation (SNL) models are widely accepted models of neuropathic pain.[14]
| Compound | Inflammatory Pain Model (e.g., CFA) Efficacy | Neuropathic Pain Model (e.g., SNI/SNL) Efficacy |
| This compound | Effective in preclinical pain models.[15] | Effective in preclinical pain models.[15] |
| A-803467 | Dose-dependently reduced thermal hyperalgesia (ED50 = 41 mg/kg, i.p.).[6] | Dose-dependently reduced mechanical allodynia in SNL (ED50 = 47 mg/kg, i.p.) and CCI models.[16] |
| PF-01247324 | Significantly attenuated thermal and mechanical hyperalgesia.[17] | Significantly attenuated mechanical allodynia in the SNL model.[17] |
| VX-150 | Showed analgesic activity in a rat model of inflammatory pain.[18] | Demonstrated efficacy in a rat model of post-operative pain.[18] |
ED50: Effective dose for 50% of the maximal effect; CCI: Chronic Constriction Injury.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Electrophysiology (Whole-Cell Patch-Clamp)
This protocol is for assessing the inhibitory activity of compounds on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells).
-
Cell Culture: Maintain HEK293 cells stably expressing the human NaV channel of interest (e.g., NaV1.8, NaV1.2, NaV1.5, etc.) in appropriate culture medium supplemented with a selection antibiotic. Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: On the day of recording, detach cells using a non-enzymatic cell dissociation solution and re-plate them onto glass coverslips at a low density.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH.
-
-
Recording Procedure:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
-
Voltage-Clamp Protocol:
-
Hold the cell membrane potential at a holding potential where a significant portion of channels are in the resting state (e.g., -100 mV).
-
Apply a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit sodium currents. To assess state-dependence, protocols may include pre-pulses to voltages that induce channel inactivation.
-
-
Compound Application:
-
After obtaining a stable baseline recording, apply the test compound at various concentrations to the bath via a perfusion system.
-
Allow sufficient time for the compound to equilibrate and exert its effect.
-
-
Data Analysis:
-
Measure the peak inward sodium current before and after the application of the compound.
-
Calculate the percentage of inhibition for each concentration.
-
Construct a concentration-response curve and fit it with a Hill equation to determine the IC50 value.
-
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model is used to induce a persistent inflammatory state, mimicking chronic inflammatory pain conditions.[2][19]
-
Animals: Use adult male Sprague-Dawley rats (200-250g). Acclimate the animals to the testing environment for several days before the experiment.
-
Induction of Inflammation:
-
Briefly anesthetize the rats with isoflurane.
-
Inject 100 µL of a 1 mg/mL suspension of CFA in an oil/saline emulsion into the plantar surface of one hind paw.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Place the animals in individual transparent plastic chambers on an elevated mesh floor and allow them to acclimate for at least 15 minutes.
-
Measure the paw withdrawal threshold (PWT) using von Frey filaments of increasing stiffness applied to the plantar surface of the CFA-injected paw.
-
The PWT is the lowest force that elicits a brisk withdrawal response.
-
Conduct baseline measurements before CFA injection and at various time points after (e.g., 24 hours, 48 hours, etc.).
-
-
Compound Administration:
-
Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Assessment:
-
Measure the PWT at different time points after compound administration.
-
An increase in PWT in the compound-treated group compared to the vehicle-treated group indicates an analgesic effect.
-
Spared Nerve Injury (SNI) Model of Neuropathic Pain
This surgical model induces long-lasting neuropathic pain behaviors.[20][21]
-
Animals: Use adult male Sprague-Dawley rats (200-250g).
-
Surgical Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Carefully isolate the common peroneal and tibial nerves.
-
Tightly ligate these two nerves with a silk suture and then transect them distal to the ligation, removing a small section of the distal nerve stump.
-
Take great care to leave the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
For sham-operated controls, expose the sciatic nerve and its branches without any ligation or transection.
-
-
Post-operative Care:
-
Monitor the animals closely during recovery from anesthesia.
-
Provide appropriate post-operative analgesia for the first 24-48 hours.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Allow the animals to recover for at least 7 days post-surgery to allow for the development of stable neuropathic pain behaviors.
-
Measure the PWT on the lateral side of the paw (the territory of the intact sural nerve) using von Frey filaments as described for the CFA model.
-
-
Compound Administration and Efficacy Assessment:
-
Follow the same procedures for compound administration and efficacy assessment as described for the CFA model. An increase in the PWT in the injured paw of compound-treated animals compared to vehicle-treated animals indicates an anti-allodynic effect.
-
References
- 1. Electrophysiological and Pharmacological Analyses of Nav1.9 Voltage-Gated Sodium Channel by Establishing a Heterologous Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PF-06305591 | Nav1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A novel selective and orally bioavailable Nav 1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Crossover Study to Evaluate the Pharmacodynamic Effects of VX-150, a Highly Selective NaV1.8 Inhibitor, in Healthy Male Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. drughunter.com [drughunter.com]
- 16. pnas.org [pnas.org]
- 17. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. VX-150 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 19. scispace.com [scispace.com]
- 20. rapm.bmj.com [rapm.bmj.com]
- 21. The spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-06305591 Dihydrate and VX-150: Efficacy in Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two investigational Nav1.8 inhibitors, PF-06305591 dihydrate and VX-150, for the treatment of pain. Both compounds selectively target the voltage-gated sodium channel Nav1.8, a key player in the transmission of pain signals in peripheral sensory neurons, offering a promising non-opioid approach to pain management.[1][2] This document summarizes their in vitro potency, clinical trial data, and experimental protocols to aid in the objective evaluation of their therapeutic potential.
At a Glance: Key Efficacy Parameters
| Parameter | This compound | VX-150 |
| Target | Voltage-gated sodium channel Nav1.8 | Voltage-gated sodium channel Nav1.8 |
| In Vitro Potency (IC50) | 15 nM | 15 nM (for the active metabolite) |
| Development Phase | Phase 1 Clinical Trials | Phase 2 Clinical Trials Completed |
| Therapeutic Area | Pain | Acute and Chronic Pain |
In Vitro Efficacy
Both this compound and the active metabolite of VX-150 demonstrate high potency and selectivity for the Nav1.8 sodium channel, with an identical IC50 of 15 nM. This indicates that both compounds are equally effective at inhibiting the Nav1.8 channel in a laboratory setting.
Clinical Efficacy
While both molecules show promise, VX-150 has undergone more extensive clinical evaluation, with data available from Phase 2 trials in both acute and chronic pain settings. This compound has completed Phase 1 trials in healthy volunteers, with a focus on experimental pain models.
VX-150: Phase 2 Clinical Trial Results
Acute Pain Following Bunionectomy:
A Phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy of VX-150 in 243 patients with acute pain after bunionectomy.[3][4]
| Primary Endpoint | VX-150 | Placebo | p-value |
| Time-weighted Sum of the Pain Intensity Difference over 24 hours (SPID24) | 36.2 | 6.6 | <0.0001 |
Secondary Endpoint:
| Secondary Endpoint | VX-150 | Placebo | p-value |
| Time-weighted Sum of the Pain Intensity Difference over 48 hours (SPID48) | 112.2 | 49.4 | <0.0001 |
These results demonstrate that VX-150 provided statistically significant and clinically meaningful relief of acute pain compared to placebo.[3][4] The study also included a hydrocodone/acetaminophen arm as a standard-of-care reference.[3]
Chronic Pain Caused by Small Fiber Neuropathy:
A Phase 2, randomized, double-blind, placebo-controlled, 6-week study assessed the efficacy of VX-150 in patients with chronic pain from small fiber neuropathy.[5][6][7]
| Primary Endpoint | VX-150 (n=46) | Placebo (n=43) |
| Mean change from baseline in weekly average daily pain intensity on an 11-point Numeric Rating Scale (NRS) at Week 6 | -2.02 (p<0.0001 within-group) | -0.93 |
Treatment with VX-150 resulted in a statistically significant and clinically meaningful reduction in pain intensity compared to baseline.[5][6][7]
This compound: Phase 1 Clinical Trial Overview
PF-06305591 has been evaluated in Phase 1 clinical trials in healthy volunteers to assess its safety, tolerability, and effect on experimentally induced pain.[8] These studies included:
-
NCT01812265: A study to investigate the effects of PF-06305591 on cold pain.[8]
-
NCT01797796: A study to examine the effect of PF-06305591 on capsaicin and capsaicin/heat-induced neurogenic flare.[8][9]
-
NCT05935280: A study on the mechanism of human cold pain perception involving PF-06305591.[10]
Quantitative results from these Phase 1 trials are not publicly available, precluding a direct comparison of clinical efficacy with VX-150 at this time. One study noted that several Nav1.8-selective blockers, including both VX-150 and PF-06305591, had been tested in clinical trials but that most failed to meet the endpoints of phase II trials for various reasons, including unsatisfactory efficacy or selectivity.[11]
Experimental Protocols
VX-150 Phase 2 Study in Acute Pain Following Bunionectomy (NCT03206749)[12]
-
Study Design: A randomized, double-blind, placebo-controlled, 3-arm, parallel-design study.[12]
-
Participants: 243 patients aged 18 to 65 years experiencing moderate to severe pain (≥4 on the NRS) after a primary unilateral first metatarsal bunionectomy.[3][12]
-
Intervention:
-
VX-150: 1500 mg initial dose, followed by 750 mg every 12 hours.
-
Placebo.
-
Hydrocodone/acetaminophen (5 mg/325 mg) every 6 hours (as a reference arm).[3]
-
-
Primary Endpoint: Time-weighted Sum of the Pain Intensity Difference over the first 24 hours (SPID24) compared to placebo.[3]
-
Pain Assessment: Pain intensity was measured using an 11-point Numeric Pain Rating Scale (NPRS).[13]
VX-150 Phase 2 Study in Pain Caused by Small Fiber Neuropathy (NCT03304522)
-
Study Design: A randomized, double-blind, placebo-controlled, 6-week, parallel-group study.[5]
-
Participants: 89 patients with a diagnosis of small fiber neuropathy.[6]
-
Intervention:
-
VX-150: 1250 mg administered orally once daily.[6]
-
Placebo.
-
-
Primary Endpoint: Change from baseline in the weekly average of daily pain intensity on an 11-point Numeric Rating Scale (NRS) at Week 6.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Nav1.8 inhibitors and the general workflow of the clinical trials discussed.
Caption: Mechanism of action of PF-06305591 and VX-150 in blocking pain signals.
Caption: General workflow of the Phase 2 clinical trials for Nav1.8 inhibitors.
References
- 1. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vertex Announces Treatment with the NaV1.8 Inhibitor VX-150 Showed Significant Relief of Acute Pain in Phase II Study - BioSpace [biospace.com]
- 4. BioCentury - Vertex reports Phase II data for pain candidate VX-150 [biocentury.com]
- 5. Vertex Announces Positive Phase 2 Data in Third Proof-of-Concept Study with the NaV1.8 Inhibitor VX-150 | Vertex Pharmaceuticals [investors.vrtx.com]
- 6. BioCentury - Vertex Nav1.8 inhibitor meets in Phase II for pain due to small fiber neuropathy [biocentury.com]
- 7. biopharmadive.com [biopharmadive.com]
- 8. PF-6305591 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to NaV1.8 Blockers in Preclinical Pain Models: PF-06305591 Dihydrate vs. A-803467
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective voltage-gated sodium channel 1.8 (NaV1.8) blockers, PF-06305591 dihydrate and A-803467, based on their performance in preclinical pain models. The objective is to present a comprehensive overview of their efficacy, mechanisms of action, and the experimental protocols used to evaluate them, thereby aiding researchers in the selection and application of these pharmacological tools.
Introduction to NaV1.8 Blockers in Pain Research
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, including nociceptive neurons.[1] The NaV1.8 subtype, encoded by the SCN10A gene, is preferentially expressed in peripheral sensory neurons and plays a significant role in the transmission of pain signals, particularly in inflammatory and neuropathic pain states.[2][3] Its restricted expression profile makes it an attractive target for the development of novel analgesics with potentially fewer central nervous system (CNS) side effects.[4] this compound and A-803467 are two potent and selective inhibitors of NaV1.8 that have been instrumental in elucidating the role of this channel in pain pathophysiology.
Mechanism of Action: Targeting the Pain Pathway at its Source
Both this compound and A-803467 exert their analgesic effects by selectively blocking the NaV1.8 sodium channel. This action inhibits the influx of sodium ions into nociceptive neurons, thereby reducing neuronal excitability and preventing the generation and propagation of pain signals.
References
- 1. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of neuropathic pain by decreased expression of the tetrodotoxin-resistant sodium channel, NaV1.8 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-06305591 Dihydrate and Gabapentin for Pain Management
An objective comparison for researchers, scientists, and drug development professionals.
In the landscape of analgesic drug development, novel mechanisms are continuously explored to address the significant unmet medical need in pain management. This guide provides a comparative overview of two distinct pharmacological agents: PF-06305591 dihydrate, a selective voltage-gated sodium channel (NaV) 1.8 blocker, and gabapentin, an alpha-2-delta (α2δ) ligand. Due to the early stage of development for PF-06305591 and the absence of head-to-head clinical trials, this comparison is based on an indirect analysis of available preclinical and clinical data for each compound.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and gabapentin lies in their molecular targets and mechanisms of action.
This compound: Targeting the Pain Signal at its Source
This compound is a potent and highly selective blocker of the NaV1.8 sodium channel, with an in vitro IC50 of 15 nM. NaV1.8 channels are predominantly expressed in the peripheral sensory neurons, specifically the dorsal root ganglia (DRG) neurons, which are crucial for the transmission of pain signals.[1][2] By selectively inhibiting NaV1.8, PF-06305591 aims to dampen the hyperexcitability of these neurons, thereby reducing the perception of pain. This targeted approach is hypothesized to offer a more specific analgesic effect with a potentially favorable side-effect profile compared to less selective agents.
Gabapentin: Modulating Neurotransmitter Release
Gabapentin, a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA), exerts its analgesic effects primarily by binding to the α2δ-1 subunit of voltage-gated calcium channels.[3][4][5] This interaction is thought to reduce the trafficking of these channels to the presynaptic terminal, leading to a decrease in the release of excitatory neurotransmitters such as glutamate and substance P in the spinal cord and brain.[5][6] This modulation of synaptic transmission is believed to be the cornerstone of its efficacy in neuropathic pain.
Signaling Pathway Diagrams
Clinical Efficacy: An Indirect Comparison
Direct comparative efficacy data between this compound and gabapentin is not available. The following is a summary of the clinical findings for each compound.
This compound: Early Stage Development and Challenges
PF-06305591 has undergone Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics, as well as its effects on experimental pain models in healthy volunteers.[7] However, the progression of many selective NaV1.8 blockers, including PF-06305591, to later-stage clinical trials has been challenging, with several candidates failing to meet their primary efficacy endpoints in Phase 2 studies for various pain conditions.[1] This suggests that while the target is promising, translating preclinical efficacy into robust clinical analgesia has been difficult. The reasons for this are likely multifactorial and a subject of ongoing research in the field.
Gabapentin: Established Efficacy in Neuropathic Pain
Gabapentin has a well-established efficacy profile for the treatment of various neuropathic pain conditions.[8][9] Numerous randomized, placebo-controlled trials have demonstrated its superiority over placebo in reducing pain intensity and improving quality of life for patients.
Table 1: Clinical Efficacy of Gabapentin in Neuropathic Pain
| Indication | Key Efficacy Outcome | Gabapentin | Placebo | Study Reference |
| Neuropathic Pain (Mixed Etiologies) | Mean decrease in average daily pain score | 1.5 (21% improvement) | 1.0 (14% improvement) | [8] |
| Painful Diabetic Neuropathy | ≥50% pain relief | 38% | 23% | [9] |
| Postherpetic Neuralgia | ≥50% pain relief | 32% | 17% | [9] |
| Chronic Neuropathic Pain | Mean reduction in pain score (vs. placebo) | 0.8 | - | [10] |
Preclinical Efficacy
Both PF-06305591 and gabapentin have demonstrated efficacy in various preclinical models of pain.
This compound and other NaV1.8 Blockers
Selective NaV1.8 blockers, such as A-803467, have shown significant efficacy in animal models of neuropathic and inflammatory pain.[11][12] For instance, A-803467 dose-dependently reduced mechanical allodynia in rat models of spinal nerve ligation and chronic constriction injury.[12] These preclinical findings provided a strong rationale for the clinical development of NaV1.8 inhibitors for pain.
Gabapentin
Gabapentin has a long history of preclinical evaluation, showing efficacy in a wide range of animal models of neuropathic pain, including those induced by nerve injury, diabetes, and chemotherapy.[13] It has been shown to attenuate behaviors associated with allodynia and hyperalgesia in these models.
Experimental Protocols and Workflows
Detailed experimental protocols for the clinical trials of PF-06305591 are not publicly available. However, a general workflow for early-phase clinical trials in pain and the established methodology for gabapentin trials are outlined below.
General Experimental Workflow for a Phase 1 Pain Study (Illustrative for PF-06305591)
Methodology from a Representative Gabapentin Clinical Trial
A randomized, double-blind, placebo-controlled trial in patients with neuropathic pain syndromes provides a clear example of the clinical evaluation of gabapentin.[8]
-
Participants: Patients with various neuropathic pain syndromes.
-
Design: 8-week, double-blind, randomized, placebo-controlled study.
-
Intervention: Gabapentin (titrated up to 2400 mg/day) or placebo.
-
Primary Outcome: Change in the average daily pain score from baseline to the final week, measured using a numerical rating scale.
-
Secondary Outcomes: Clinician and Patient Global Impression of Change, Short Form-McGill Pain Questionnaire, and Short-Form-36 Health Survey for quality of life.
Summary and Future Directions
This compound and gabapentin represent two distinct approaches to the pharmacological management of pain. Gabapentin is an established therapeutic with proven efficacy in neuropathic pain, acting through the modulation of calcium channel function. In contrast, this compound is an investigational agent that targets the NaV1.8 sodium channel, a mechanism with strong preclinical validation but which has faced challenges in clinical translation.
The lack of robust clinical efficacy data for this compound precludes a direct comparison of its potential therapeutic benefit against gabapentin. Future research, including the public dissemination of results from completed clinical trials and potentially new studies with optimized trial designs or patient selection strategies, will be crucial to fully understand the therapeutic potential of selective NaV1.8 blockers like PF-06305591 in the management of pain. For researchers and drug development professionals, the journey of NaV1.8 inhibitors underscores the complexities of translating a promising molecular target into a clinically effective analgesic.
References
- 1. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PF-6305591 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Gabapentin in neuropathic pain syndromes: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gabapentin for chronic neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. drpress.org [drpress.org]
- 12. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of PF-06305591 Dihydrate and Traditional Neuropathic Pain Therapies
For Researchers, Scientists, and Drug Development Professionals
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. For decades, the mainstay treatments have included traditional drugs such as gabapentinoids and tricyclic antidepressants. However, the landscape of neuropathic pain management is evolving with the development of novel, target-specific agents. This guide provides a detailed comparison of PF-06305591 dihydrate, a selective voltage-gated sodium channel (NaV) 1.8 blocker, with the established first-line treatments, gabapentin and amitriptyline.
While direct comparative clinical trial data for this compound is not yet publicly available, this analysis synthesizes existing preclinical and clinical data for all three compounds to offer insights into their distinct mechanisms of action, efficacy, and safety profiles.
Mechanism of Action: A Shift in Selectivity
Traditional neuropathic pain medications act on broad neurological pathways, which can lead to a range of side effects. In contrast, this compound represents a more targeted approach by selectively inhibiting the NaV1.8 sodium channel, a key player in the transmission of pain signals in peripheral sensory neurons.[1][2]
This compound: This compound is a potent and highly selective blocker of the NaV1.8 sodium channel.[1] NaV1.8 is preferentially expressed in peripheral nociceptive neurons and its activity is upregulated in chronic pain states. By specifically blocking this channel, this compound aims to dampen the hyperexcitability of pain-sensing nerves without affecting other sodium channel subtypes in the central nervous system or cardiac tissue, potentially offering a better safety profile.
Gabapentin: The precise mechanism of action of gabapentin is not fully understood, but it is known to bind to the α2δ-1 subunit of voltage-gated calcium channels.[3][4][5][6][7] This interaction is thought to reduce the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters like glutamate and substance P.[3] Despite its structural similarity to GABA, it does not bind to GABA receptors or influence GABA synthesis or uptake.[4]
Amitriptyline: A tricyclic antidepressant, amitriptyline's analgesic effects in neuropathic pain are believed to be independent of its antidepressant activity.[8] Its primary mechanism is the inhibition of serotonin and norepinephrine reuptake in the central nervous system, which enhances the descending inhibitory pain pathways.[9][10] Additionally, it has been shown to have sodium channel blocking properties and may modulate the NF-kB inflammatory pathway.[11]
Signaling Pathway Diagrams
Signaling pathway of this compound in neuropathic pain.
Signaling pathway of Gabapentin in neuropathic pain.
Signaling pathway of Amitriptyline in neuropathic pain.
Comparative Efficacy and Safety
The following tables summarize the available clinical data for gabapentin and amitriptyline. Due to the early stage of development of this compound, a similar table with quantitative clinical data is not yet possible. Instead, a descriptive summary of its preclinical profile is provided.
Table 1: Clinical Efficacy of Gabapentin and Amitriptyline in Neuropathic Pain
| Feature | Gabapentin | Amitriptyline |
| Conditions Treated | Painful diabetic neuropathy, postherpetic neuralgia, central neuropathic pain.[4][12] | Painful diabetic neuropathy, postherpetic neuralgia, and other neuropathic pain conditions.[9][13] |
| Primary Efficacy Outcome | ≥50% pain reduction from baseline. | At least moderate pain relief. |
| Efficacy Data (vs. Placebo) | Painful Diabetic Neuropathy: 38% of patients on gabapentin achieved ≥50% pain relief vs. 21% on placebo.[3] Postherpetic Neuralgia: 32% of patients on gabapentin achieved ≥50% pain relief vs. 17% on placebo.[3][12] | Evidence for a beneficial effect is considered of very low quality, with only two of seven studies showing a significant benefit over placebo.[9][14] An estimated 1 in 4 more people experience pain relief with amitriptyline compared to placebo.[9][13] |
| Number Needed to Treat (NNT) | Painful Diabetic Neuropathy: 5.9.[3] Postherpetic Neuralgia: 6.7.[3][12] | Not reliably established due to low-quality evidence. |
Table 2: Safety and Tolerability of Gabapentin and Amitriptyline
| Feature | Gabapentin | Amitriptyline |
| Common Adverse Events | Dizziness (19%), somnolence (14%), peripheral edema (7%), gait disturbance (14%).[12] | Drowsiness, dry mouth, blurred vision, constipation, weight gain, dizziness, nausea.[15] |
| Serious Adverse Events | No more common than with placebo.[12] | Rare.[9][14] |
| Withdrawal due to Adverse Events | 11% with gabapentin vs. 8.2% with placebo.[12] | Not significantly different from placebo, but rarely reported.[14] |
| Number Needed to Harm (NNH) | 7.5 for at least one adverse event.[12] | 5.2 for an additional harmful outcome.[9][14] |
Table 3: Preclinical and Early Clinical Profile of this compound
| Feature | This compound |
| Mechanism of Action | Potent and highly selective blocker of the NaV1.8 voltage-gated sodium channel.[1] |
| Preclinical Efficacy | Has demonstrated efficacy in preclinical models of neuropathic and inflammatory pain.[16] |
| Development Stage | Has completed Phase 1 clinical trials.[1] |
| Potential Advantages | High selectivity for NaV1.8 may lead to a better safety profile with fewer CNS and cardiac side effects compared to non-selective sodium channel blockers and other traditional agents. |
| Limitations | Publicly available quantitative data from preclinical or clinical studies is limited. Many NaV1.8 selective blockers have failed to meet endpoints in Phase 2 trials due to reasons such as unsatisfactory efficacy or selectivity.[2] |
Experimental Protocols: A Look into Preclinical Evaluation
The evaluation of novel analgesic compounds like this compound and the continued investigation of traditional drugs rely on robust preclinical models of neuropathic pain. These models aim to replicate the sensory abnormalities, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response), observed in humans.
Common Animal Models of Neuropathic Pain:
-
Chronic Constriction Injury (CCI): Loose ligatures are placed around the sciatic nerve.[17]
-
Spinal Nerve Ligation (SNL): The L5 and/or L6 spinal nerves are tightly ligated.[17][18]
-
Partial Sciatic Nerve Ligation (PSNL): A portion of the sciatic nerve is ligated.[18]
-
Spared Nerve Injury (SNI): Two of the three terminal branches of the sciatic nerve are transected, leaving the third intact.[17][18]
Behavioral Assays for Assessing Neuropathic Pain in Rodents:
-
Mechanical Allodynia:
-
Von Frey Filaments: Calibrated filaments are applied to the plantar surface of the paw to determine the withdrawal threshold.[19]
-
-
Thermal Hyperalgesia:
-
Hargreaves Plantar Test: A radiant heat source is applied to the paw, and the latency to withdrawal is measured.
-
-
Cold Allodynia:
Experimental Workflow Diagram
A typical experimental workflow for preclinical evaluation of analgesics.
Conclusion and Future Directions
This compound, with its selective NaV1.8 blockade, represents a promising and mechanistically distinct approach to the treatment of neuropathic pain compared to the broader actions of traditional drugs like gabapentin and amitriptyline. While the clinical efficacy of gabapentin and amitriptyline is established, it is often modest, and their use can be limited by side effects.
The targeted nature of this compound holds the potential for improved tolerability. However, the translation of efficacy from preclinical models to clinical success for NaV1.8 inhibitors has been challenging.[2] Future clinical trials directly comparing this compound with standard-of-care treatments will be crucial to definitively establish its therapeutic value and place in the management of neuropathic pain. Researchers and clinicians eagerly await further data to determine if this targeted approach will offer a significant advancement for patients suffering from this difficult-to-treat condition.
References
- 1. PF-6305591 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Gabapentin - Wikipedia [en.wikipedia.org]
- 5. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinmedjournals.org [clinmedjournals.org]
- 9. Amitriptyline for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nps.org.au [nps.org.au]
- 11. Mode of Action of Amitriptyline Against Neuropathic Pain via Specific NF-kB Pathway Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cochranelibrary.com [cochranelibrary.com]
- 13. Amitriptyline for neuropathic pain in adults | Cochrane [cochrane.org]
- 14. Amitriptyline for neuropathic pain in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. library.sheffieldchildrens.nhs.uk [library.sheffieldchildrens.nhs.uk]
- 16. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
- 18. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 19. hrcak.srce.hr [hrcak.srce.hr]
- 20. Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of PF-06305591 Dihydrate with Other Sodium Channels
This guide provides a detailed comparison of PF-06305591 dihydrate's cross-reactivity with other sodium channels, offering researchers, scientists, and drug development professionals a comprehensive overview of its selectivity profile. The information is supported by experimental data and detailed methodologies to aid in the evaluation of this potent Nav1.8 blocker.
Introduction to this compound
This compound is a potent and highly selective voltage-gated sodium channel Nav1.8 blocker, with an IC50 of 15 nM.[1][2][3] The Nav1.8 subtype is predominantly expressed in the peripheral nervous system, specifically in nociceptive sensory neurons, and is a key player in the transmission of pain signals. The high selectivity of PF-06305591 for Nav1.8 makes it a promising candidate for the development of novel analgesics with potentially fewer side effects compared to non-selective sodium channel blockers.
Comparative Selectivity Profile
The selectivity of a sodium channel blocker is critical for its therapeutic potential, as off-target effects on other sodium channel subtypes can lead to adverse effects in the central nervous system (CNS) and cardiovascular system. This section compares the inhibitory activity of this compound with other known sodium channel blockers across a panel of voltage-gated sodium channel subtypes.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of comparator compounds against various human sodium channel (hNav) subtypes. Lower IC50 values indicate higher potency.
| Compound | hNav1.1 (IC50) | hNav1.2 (IC50) | hNav1.3 (IC50) | hNav1.4 (IC50) | hNav1.5 (IC50) | hNav1.6 (IC50) | hNav1.7 (IC50) | hNav1.8 (IC50) |
| This compound | >10,000 nM | >10,000 nM | >10,000 nM | >10,000 nM | >10,000 nM | >10,000 nM | >10,000 nM* | 15 nM [1][2][3] |
| A-803467 | >10,000 nM | 7380 nM | 2450 nM | >10,000 nM | 7340 nM | >10,000 nM | 6740 nM | 8 nM |
| GX-936 | - | - | - | - | - | - | 40 nM[4] | - |
| Carbamazepine | >100 µM | >100 µM | 86.74 µM | 45.76 µM | 22.92 µM | >100 µM | 46.72 µM | >100 µM[5] |
*Note: While specific IC50 values for PF-06305591 against Nav subtypes other than Nav1.8 are not publicly available, multiple sources state that it "displays no significant activity against other sodium channel subtypes".[2] For the purpose of this table, a value of >10,000 nM is used to represent this high degree of selectivity.
Experimental Protocols
The determination of the inhibitory potency and selectivity of sodium channel blockers is primarily conducted using electrophysiological techniques, with the whole-cell patch-clamp method being the gold standard. Automated patch-clamp (APC) systems are now widely used for higher throughput screening.
Detailed Methodology for Automated Patch-Clamp Electrophysiology
This protocol provides a representative methodology for assessing the selectivity of sodium channel inhibitors using an automated patch-clamp system.
1. Cell Culture and Preparation:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the desired human Nav channel subtype (e.g., hNav1.1, hNav1.2, hNav1.3, hNav1.4, hNav1.5, hNav1.6, hNav1.7, or hNav1.8) are used.
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with selection antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Dissociation: Prior to the experiment, cells are dissociated into a single-cell suspension using an enzyme-free detachment solution to ensure cell viability and suitability for APC.
2. Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
3. Automated Patch-Clamp Procedure:
-
System: A high-throughput automated patch-clamp system (e.g., IonWorks Quattro, PatchLiner, or SyncroPatch 768PE) is utilized.[6][7]
-
Cell Sealing: A giga-ohm seal is established between the cell membrane and the patch plate.
-
Whole-Cell Configuration: The cell membrane is ruptured to achieve the whole-cell recording configuration.
4. Voltage-Clamp Protocol:
-
Holding Potential: Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in the resting state.
-
Test Pulse: A depolarizing test pulse (e.g., to 0 mV for 20 ms) is applied to elicit a peak sodium current.
-
State-Dependent Protocols: To assess the affinity for the inactivated state, a conditioning prepulse to a depolarized potential (e.g., -70 mV for 500 ms) is applied before the test pulse.[8]
-
Use-Dependent Protocols: A train of repetitive depolarizing pulses (e.g., at 10 Hz) is applied to evaluate use-dependent block.[8]
5. Data Acquisition and Analysis:
-
Current Recording: Sodium currents are recorded before and after the application of the test compound at various concentrations.
-
IC50 Determination: The peak current amplitude is measured, and the percentage of block at each concentration is calculated. The concentration-response data are then fitted to the Hill equation to determine the IC50 value.
Visualizations
Signaling Pathway of Nav1.8 in Nociception
The following diagram illustrates the role of the Nav1.8 sodium channel in the transmission of pain signals from the periphery to the central nervous system and the inhibitory action of a selective Nav1.8 blocker like PF-06305591.
Caption: Role of Nav1.8 in pain signaling and its inhibition by PF-06305591.
Experimental Workflow for Sodium Channel Inhibitor Screening
This diagram outlines a typical workflow for the discovery and characterization of selective sodium channel inhibitors, from initial high-throughput screening to detailed electrophysiological analysis.
Caption: Workflow for screening and characterizing selective sodium channel inhibitors.
Conclusion
This compound demonstrates a high degree of selectivity for the Nav1.8 sodium channel subtype, with an IC50 of 15 nM.[1][2][3] This remarkable selectivity, coupled with its potency, distinguishes it from many other sodium channel blockers that exhibit broader activity across various subtypes. The provided experimental protocols and visualizations offer a framework for understanding and evaluating the cross-reactivity of this and other sodium channel modulators. The targeted inhibition of Nav1.8 by PF-06305591 holds significant promise for the development of next-generation analgesics with an improved safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF-06305591 | Nav1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 3. adooq.com [adooq.com]
- 4. GX-936 | Nav1.7 inhibitor | CAS# 1235406-09-3 | cardiovascular and neurological disorders| GX 936; GX936; PF-05196233; PF05196233| InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
In Vitro Selectivity of PF-06305591 Dihydrate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro selectivity of PF-06305591 dihydrate, a potent voltage-gated sodium channel 1.8 (NaV1.8) blocker, with other selective NaV1.8 inhibitors. The following sections present a summary of quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathway to aid in the evaluation of these compounds for pain research.
Comparative Selectivity of NaV1.8 Blockers
The table below summarizes the in vitro potency and selectivity of this compound against alternative NaV1.8 blockers, A-803467 and the active metabolite of VX-150. Potency is presented as the half-maximal inhibitory concentration (IC50), a measure of the drug concentration required to inhibit 50% of the channel's activity. A lower IC50 value indicates higher potency. Selectivity is demonstrated by comparing the IC50 for the target channel (NaV1.8) to the IC50 values for other, off-target sodium channel subtypes.
| Compound | Target | IC50 (nM) | Selectivity Profile (IC50 in nM for other NaV subtypes) |
| This compound | hNaV1.8 | 15 [1] | Reported to have a highly attractive profile with respect to NaV selectivity, but specific IC50 values for other subtypes are not publicly available.[2] Displays no significant activity against other sodium channel subtypes, K+ channels, and Ca2+ channels.[3] |
| A-803467 | hNaV1.8 | 8 | hNaV1.2: 7380, hNaV1.3: 2450, hNaV1.5: 7340, hNaV1.7: 6740 |
| VX-150 (active metabolite) | hNaV1.8 | 15 | Reported to be >400-fold selective for NaV1.8 over other sodium channel subtypes; specific IC50 values for individual subtypes are not publicly available. |
Experimental Protocols
The determination of IC50 values and the selectivity profile of NaV channel blockers are typically performed using whole-cell patch-clamp electrophysiology on cells heterologously expressing the specific sodium channel subtype.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion channel activity.
Objective: To determine the concentration-dependent inhibitory effect of a compound on a specific voltage-gated sodium channel subtype.
Materials:
-
Cell Line: A mammalian cell line (e.g., HEK293 or CHO cells) stably transfected to express the human NaV1.8 channel or other NaV subtypes.
-
Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Intracellular Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
Extracellular Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
Test Compound: this compound and other inhibitors, prepared in appropriate stock solutions (e.g., in DMSO) and diluted to final concentrations in the extracellular solution.
-
Patch-Clamp Amplifier and Data Acquisition System: e.g., Axopatch 200B amplifier and pCLAMP software.
Procedure:
-
Cell Preparation: Culture the transfected cells to an appropriate confluency on glass coverslips.
-
Pipette Filling: Fill the recording pipette with the intracellular solution.
-
Seal Formation: Approach a single cell with the micropipette under microscopic observation and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration. This allows for control of the intracellular environment and measurement of the total current across the entire cell membrane.
-
Voltage Protocol: Clamp the cell membrane at a holding potential where the channels are in a closed state (e.g., -100 mV). Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit NaV channel activation and record the resulting inward sodium current.
-
Compound Application: Perfuse the cell with the extracellular solution containing a known concentration of the test compound.
-
Data Recording: Record the sodium current in the presence of the compound after the effect has reached a steady state.
-
Concentration-Response: Repeat steps 6 and 7 with a range of compound concentrations to generate a concentration-response curve.
-
Data Analysis: Measure the peak inward current at each concentration and normalize it to the control current (in the absence of the compound). Fit the concentration-response data to the Hill equation to determine the IC50 value.
Automated Patch-Clamp Electrophysiology: For higher throughput screening, automated patch-clamp systems (e.g., IonWorks or PatchXpress) can be utilized. These systems use multi-well plates and automated fluidics to perform whole-cell recordings in parallel, significantly increasing the efficiency of compound screening and selectivity profiling. The fundamental principles of voltage clamp and data analysis remain the same as in manual patch-clamp.
Signaling Pathway and Experimental Workflow
NaV1.8 Signaling in Nociception
The voltage-gated sodium channel NaV1.8 is predominantly expressed in the peripheral sensory neurons known as nociceptors, which are responsible for detecting painful stimuli. When a noxious stimulus (e.g., heat, pressure, or chemical irritants) is encountered, it leads to the depolarization of the nociceptor membrane. This change in membrane potential triggers the opening of NaV1.8 channels, causing a rapid influx of sodium ions. This influx further depolarizes the membrane, generating an action potential that propagates along the sensory neuron to the spinal cord and ultimately to the brain, where it is perceived as pain. Selective blockers of NaV1.8, such as PF-06305591, inhibit this sodium influx, thereby dampening the generation and propagation of pain signals.
Caption: NaV1.8 signaling pathway in pain perception.
Experimental Workflow for In Vitro Selectivity Profiling
The following diagram illustrates the typical workflow for assessing the in vitro selectivity of a NaV1.8 inhibitor.
Caption: Workflow for in vitro selectivity profiling.
References
The voltage-gated sodium channel NaV1.8 has emerged as a critical target for the development of novel analgesics, offering a promising alternative to traditional pain medications. This guide provides a head-to-head comparison of the in vivo performance of key preclinical and clinical NaV1.8 inhibitors, supported by experimental data from rodent models of inflammatory and neuropathic pain.
Comparative In Vivo Efficacy
The following table summarizes the in vivo efficacy of selected NaV1.8 inhibitors in the Complete Freund's Adjuvant (CFA) model of inflammatory pain and the Spinal Nerve Ligation (SNL) model of neuropathic pain.
| Compound | Inflammatory Pain Model (CFA) | Neuropathic Pain Model (SNL) | Species | Administration Route |
| A-803467 | ED₅₀ = 41 mg/kg (Thermal Hyperalgesia)[1][2] | ED₅₀ = 47 mg/kg (Mechanical Allodynia)[1][2] | Rat | Intraperitoneal (i.p.) |
| PF-01247324 | Significant effect at 30 mg/kg (Mechanical Hyperalgesia)[3] | Efficacious (Quantitative data not specified)[4][5] | Rat | Oral (p.o.) |
| MSD199 | Significant increase in response latency at 10 mg/kg[2][4] | Significant reversal of mechanical allodynia at 10 mg/kg[4] | Humanized Rat | Not specified |
| Suzetrigine (VX-548) | Demonstrated robust pain reduction in animal models of inflammatory pain.[1] | Demonstrated robust pain reduction in animal models of neuropathic pain.[1] | Animal models | Oral (p.o.) |
Note: ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. A lower ED₅₀ value indicates higher potency. Data for Suzetrigine (VX-548) in these specific preclinical models with ED₅₀ values are not as readily available in the public domain, with more focus on its clinical trial results.[6] MSD199 was tested in humanized transgenic rats, which should be considered when comparing its potency to data from wild-type rodents.[2][4]
Signaling Pathway and Experimental Workflow
To visualize the context of these in vivo studies, the following diagrams illustrate the NaV1.8 signaling pathway in nociceptors and a typical experimental workflow for the CFA-induced inflammatory pain model.
Detailed Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats
This model is widely used to induce a persistent inflammatory state, leading to thermal and mechanical hypersensitivity.
1. Animals:
-
Adult male Sprague-Dawley or Wistar rats (180-220 g) are commonly used.
-
Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
Animals are acclimated to the testing environment and handling for several days before the experiment.[7]
2. Induction of Inflammation:
-
A single intraplantar injection of 100-150 µL of Complete Freund's Adjuvant (CFA; typically a suspension of heat-killed Mycobacterium tuberculosis in mineral oil) is administered into the plantar surface of one hind paw.[8][9]
-
The contralateral paw may be injected with saline to serve as a control.
3. Behavioral Assessment:
-
Mechanical Allodynia: Paw withdrawal thresholds to mechanical stimuli are measured using von Frey filaments. An electronic von Frey apparatus or a set of calibrated filaments are applied to the plantar surface of the paw, and the force required to elicit a withdrawal response is recorded.
-
Thermal Hyperalgesia: Paw withdrawal latency to a noxious heat stimulus is assessed using a plantar test apparatus (Hargreaves' test). A radiant heat source is focused on the plantar surface of the paw, and the time taken for the rat to withdraw its paw is measured. A cut-off time is employed to prevent tissue damage.
-
Baseline measurements are taken before CFA injection. Post-injection, behavioral testing is typically performed 24 to 48 hours later, when inflammation and hypersensitivity are well-established.[9]
4. Drug Administration and Evaluation:
-
The NaV1.8 inhibitor or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Behavioral assessments are repeated at various time points after drug administration to determine the compound's efficacy and duration of action.
-
The results are often expressed as the percentage reversal of hyperalgesia or allodynia compared to the vehicle-treated group.
Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain Model in Rats
The SNL model is a robust and widely used model to mimic peripheral nerve injury-induced neuropathic pain.[5][10]
1. Animals:
-
Similar to the CFA model, adult male Sprague-Dawley or Wistar rats are typically used.
-
Standard housing and acclimatization procedures are followed.
2. Surgical Procedure:
-
The rats are anesthetized (e.g., with isoflurane).[11]
-
A surgical incision is made at the level of the L4-S2 vertebrae to expose the L5 and L6 spinal nerves.[11][12]
-
The L6 transverse process is carefully removed to visualize the L4 and L5 spinal nerves.
-
The L5 spinal nerve (or both L5 and L6) is tightly ligated with a silk suture.[10][13]
-
The muscle and skin are then closed in layers.
-
In sham-operated animals, the nerves are exposed but not ligated.
3. Behavioral Assessment:
-
Mechanical Allodynia: This is the primary behavioral endpoint in the SNL model. Paw withdrawal thresholds are measured using von Frey filaments as described for the CFA model. Testing is performed on the ipsilateral (ligated side) and contralateral hind paws.
-
A stable state of mechanical allodynia typically develops within 7-14 days post-surgery.
4. Drug Administration and Evaluation:
-
Once a stable neuropathic pain state is established, baseline behavioral measurements are taken.
-
The NaV1.8 inhibitor or vehicle is administered.
-
Mechanical withdrawal thresholds are reassessed at different time points after drug administration to evaluate the analgesic effect of the compound.
-
The data are typically presented as the paw withdrawal threshold in grams or as a percentage of the maximum possible effect (%MPE).
References
- 1. columbusanesthesiaservices.com [columbusanesthesiaservices.com]
- 2. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nav1.8 inhibitor MSD-199 has activity in inflammatory, neuropathic pain models | BioWorld [bioworld.com]
- 5. iasp-pain.org [iasp-pain.org]
- 6. painmedicinenews.com [painmedicinenews.com]
- 7. researchgate.net [researchgate.net]
- 8. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spinal Nerve Ligation Model [bio-protocol.org]
- 11. Spinal nerve ligation neuropathic pain model establishment in rats [bio-protocol.org]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. criver.com [criver.com]
A Comparative Analysis: The Selective Nav1.8 Blocker PF-06305591 Dihydrate Versus Non-Selective Sodium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the highly selective voltage-gated sodium channel (Nav) 1.8 blocker, PF-06305591 dihydrate, and traditional non-selective sodium channel blockers. By examining their mechanisms of action, selectivity, preclinical data, and therapeutic rationale, this document aims to illuminate the distinct advantages and applications of each approach in drug development, particularly in the context of pain therapeutics.
Introduction: The Rationale for Selective Sodium Channel Blockade
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. Non-selective sodium channel blockers, such as certain anticonvulsants and local anesthetics, have been used for decades to treat conditions like epilepsy, cardiac arrhythmias, and chronic pain.[1][2] However, their lack of specificity for Nav subtypes often leads to a narrow therapeutic window and significant side effects, including cardiotoxicity and central nervous system (CNS) disturbances, due to the blockade of essential channels in the heart (Nav1.5) and CNS (e.g., Nav1.1, Nav1.2).[3]
The Nav1.8 subtype, encoded by the SCN10A gene, is primarily expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG).[4] Its role in transmitting pain signals is well-established, making it a promising target for developing novel analgesics with an improved safety profile.[4][5] PF-06305591 is a potent and highly selective Nav1.8 blocker developed to specifically target pain pathways while minimizing off-target effects.[6][7][8][9]
Mechanism of Action: A Tale of Two Strategies
PF-06305591: This compound acts by selectively binding to the Nav1.8 channel, inhibiting the influx of sodium ions and thereby dampening the excitability of nociceptive neurons. This targeted action is intended to reduce the sensation of pain at its peripheral source without affecting sodium channel function in the CNS or cardiac tissue.
Non-Selective Blockers: These agents, including drugs like carbamazepine and lidocaine, physically obstruct the ion-conducting pore of sodium channels from the intracellular side.[1][10] Because the pore region is highly conserved across many Nav subtypes, these drugs inhibit channels in various tissues, leading to their broad therapeutic applications but also their wide range of side effects.[3][10]
Quantitative Comparison: Selectivity and Potency
The key differentiator between PF-06305591 and non-selective blockers is its remarkable selectivity for the Nav1.8 channel. This is quantified by comparing the half-maximal inhibitory concentration (IC₅₀) across various Nav subtypes.
| Compound | Target | IC₅₀ | Selectivity vs. Other Navs | Primary Therapeutic Use |
| PF-06305591 | Nav1.8 | 15 nM [6][7][9][11] | >1000-fold (vs. Nav1.1-1.7, IC₅₀ >30 µM)[12] | Investigational (Pain) |
| Carbamazepine | Multiple Navs | ~15-50 µM | Non-selective | Anticonvulsant, Neuropathic Pain |
| Lidocaine | Multiple Navs | ~50-200 µM | Non-selective | Local Anesthetic, Antiarrhythmic |
| Flecainide | Multiple Navs | ~1-10 µM | Non-selective (Potent on Nav1.5) | Antiarrhythmic |
Note: IC₅₀ values for non-selective blockers can vary significantly based on the specific channel subtype and experimental conditions (e.g., channel state).
Experimental Protocols
The determination of a compound's potency and selectivity against sodium channel subtypes is primarily conducted using electrophysiological techniques, most commonly the whole-cell patch-clamp assay.
Key Experiment: Whole-Cell Patch-Clamp for IC₅₀ Determination
-
Objective: To measure the inhibitory effect of a compound on ionic currents flowing through a specific Nav channel subtype and determine its IC₅₀.
-
Methodology:
-
Cell Line Preparation: A stable cell line (e.g., HEK293) is engineered to heterologously express the human Nav channel of interest (e.g., hNav1.8, hNav1.5).
-
Cell Plating: Cells are plated onto glass coverslips for recording.
-
Electrophysiological Recording: A glass micropipette filled with an intracellular solution forms a high-resistance seal with a single cell. The membrane is then ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential and measurement of ion channel currents.
-
Voltage Protocol: A specific voltage protocol is applied to elicit sodium currents. To assess state-dependence, protocols are designed to hold the channels in different conformational states (e.g., resting vs. inactivated).
-
Compound Application: The compound (e.g., PF-06305591) is applied to the cell via a perfusion system at increasing concentrations.
-
Data Acquisition: The peak sodium current is measured before and after the application of each concentration of the compound.
-
Data Analysis: The percentage of current inhibition is plotted against the compound concentration. A dose-response curve is fitted to the data to calculate the IC₅₀ value.
-
Preclinical and Clinical Profiles: Safety and Efficacy
PF-06305591: Preclinical data for PF-06305591 indicate an excellent in vitro ADME and safety profile, with good bioavailability in rat models.[6][7][11] It has advanced to Phase 1 clinical trials to assess its safety and tolerability in humans.[8] The development of selective Nav1.8 blockers like PF-06305591 and VX-548 represents a significant step toward validating this channel as a viable non-opioid pain target.[5][13] While some selective Nav1.8 inhibitors have failed to meet endpoints in later-stage trials, the field continues to advance.[4]
Non-Selective Blockers: These drugs have a long history of clinical use, but their efficacy is often limited by on-target side effects in other tissues.
| Class | Examples | Common Associated Side Effects |
| Anticonvulsants | Carbamazepine, Phenytoin | Dizziness, ataxia, drowsiness, blurred vision, rash, hyponatremia[14] |
| Local Anesthetics | Lidocaine | CNS: Lightheadedness, agitation, confusion, seizures. Cardiac: Bradycardia, hypotension, arrhythmia[14] |
| Class I Antiarrhythmics | Flecainide, Quinidine | Proarrhythmic effects, dizziness, visual disturbances, gastrointestinal upset[15] |
Drug Development Rationale: The Path to a Targeted Analgesic
The development of PF-06305591 is based on a clear, target-driven hypothesis that contrasts sharply with the broader applications of non-selective agents.
Conclusion
This compound represents a modern, target-based approach to drug discovery, aiming to isolate a desired therapeutic effect—analgesia—by selectively modulating a single ion channel subtype, Nav1.8. This strategy promises a significantly improved safety and tolerability profile compared to non-selective sodium channel blockers. While non-selective agents will retain their utility in conditions requiring broad modulation of neuronal or cardiac excitability, the future of pain management may lie in highly selective molecules like PF-06305591, which have the potential to provide effective relief without the dose-limiting side effects that currently challenge patients and clinicians. The continued clinical investigation of this and other selective Nav inhibitors is a critical step toward realizing this potential.
References
- 1. Sodium channel blocker - Wikipedia [en.wikipedia.org]
- 2. primescholars.com [primescholars.com]
- 3. Frontiers | Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes [frontiersin.org]
- 4. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Trial Builds Upon Yale Studies to Provide Proof-of-Concept that Subtype-specific Sodium Channel Blockers can Reduce Pain in Humans | Yale School of Medicine [medicine.yale.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PF-6305591 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. adooq.com [adooq.com]
- 10. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PF-06305591 | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. Selective Inhibition of NaV1.8 with VX-548 for Acute Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sodium Channel Blocker Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Sodium Channel Blockers: Types, Benefits, and Side Effects [healthline.com]
Safety Operating Guide
Proper Disposal of PF-06305591 Dihydrate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of PF-06305591 dihydrate, a potent and highly selective sodium channel Nav1.8 inhibitor. Adherence to these procedures is vital for personnel safety and environmental protection.
Hazard Profile and Safety Precautions
This compound is classified as an Acute Toxicant (Category 4) if ingested.[1] The primary hazard associated with this compound is that it is harmful if swallowed.[1] Before handling, it is imperative to review the Safety Data Sheet (SDS) and be familiar with the necessary personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Quantitative Hazard Data
For quick reference, the key hazard information for this compound is summarized in the table below.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement (Disposal) |
| Acute Toxicity 4, Oral |
| Warning | H302: Harmful if swallowed | P501: Dispose of contents/container to an approved waste disposal plant |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound and its containers. This protocol is based on general best practices for chemical waste disposal and should be adapted to comply with all applicable national and local regulations.
1. Waste Identification and Segregation:
- Clearly label a dedicated waste container for this compound waste.
- Do not mix this waste with other chemical waste streams to avoid unforeseen reactions.
2. Container Management:
- Keep the waste container tightly closed when not in use.
- Ensure the container is made of a compatible material.
- Handle uncleaned, empty containers as you would the product itself.
3. Collection of Waste:
- Solid Waste: Collect any solid residues of this compound in the designated waste container. Avoid generating dust.
- Liquid Waste (Solutions): If in solution, collect in a sealed, properly labeled liquid waste container.
- Contaminated Materials: Any materials, such as weighing paper, pipette tips, or gloves, that have come into contact with the compound should be disposed of in the designated solid waste container.
4. Final Disposal:
- Arrange for the collection of the waste by a licensed and approved waste disposal company.
- Provide the waste disposal company with a copy of the Safety Data Sheet for this compound.
- Ensure that the disposal method complies with all national and local environmental regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Handling Guidelines for PF-06305591 Dihydrate
For Immediate Use by Laboratory Personnel
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling PF-06305591 dihydrate. Adherence to these guidelines is essential for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on the Safety Data Sheet (SDS).
| Exposure Route | Recommended Protection | Specifications |
| Eye/Face | Safety glasses with side-shields | Conforming to EN166 |
| Skin | Protective gloves | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Body | Complete suit protecting against chemicals | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Operational and Disposal Plans
Safe handling and disposal are critical for minimizing environmental and personal exposure.
Handling and Storage:
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: Powder -20°C for 3 years, 4°C for 2 years; In solvent -80°C for 6 months, -20°C for 1 month.
Disposal:
-
Product: Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Contaminated Packaging: Dispose of as unused product.
Experimental Workflow for Safe Handling
The following diagram outlines the necessary steps for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
